1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine
Description
BenchChem offers high-quality 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
887581-67-1 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
MBJVWGHIOQLTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine chemical structure and properties
Topic: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine: Chemical Structure, Synthesis, and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine (CAS: 443998-65-0) is a specialized heterocyclic intermediate employed in the synthesis of bioactive small molecules. Unlike the more common 4-anilinopiperidine scaffold (found in fentanyl and its analogs), this compound features a methylene linker between the piperidine ring and the aniline nitrogen. This structural modification alters the spatial orientation of the pharmacophore, making it a critical building block for non-opioid targets, including chemokine receptor antagonists (CCR5) , kinase inhibitors (CDK9, BTK) , and motilin receptor agonists .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, spectroscopic characterization, and downstream utility in divergent synthesis.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl 4-{[(4-bromophenyl)amino]methyl}piperidine-1-carboxylate |
| CAS Number | 443998-65-0 |
| Molecular Formula | C₁₆H₂₃BrN₂O₂ |
| Molecular Weight | 355.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNCc2ccc(Br)cc2 |
| Structural Class | N-Boc-protected piperidine; Secondary aryl amine; Aryl bromide |
Physicochemical Properties (Predicted & Typical)
-
Physical State: Solid (typically off-white to pale yellow powder).
-
Melting Point: ~75–80 °C (Based on structural analogs; experimental verification recommended per batch).
-
Solubility: Soluble in DCM, CHCl₃, DMSO, DMF, Ethyl Acetate. Insoluble in water.
-
pKa (Calculated): ~4.2 (Aniline nitrogen), ~-1.0 (Carbamate). The reduced basicity of the aniline nitrogen compared to an alkyl amine is due to conjugation with the phenyl ring.
-
LogP: ~3.8 (Lipophilic).
Synthetic Protocol: Reductive Amination
The most robust route to this scaffold is the reductive amination of 1-Boc-4-formylpiperidine with 4-bromoaniline . The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity in the presence of the Boc group.
Reaction Scheme
Caption: One-pot reductive amination pathway using Sodium Triacetoxyborohydride.
Detailed Methodology
Reagents:
-
1-Boc-4-formylpiperidine (1.0 equiv)
-
4-Bromoaniline (1.0 equiv)[]
-
Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 1-Boc-4-formylpiperidine (e.g., 2.13 g, 10 mmol) and 4-bromoaniline (1.72 g, 10 mmol) in DCE (40 mL).
-
Activation: Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30–60 minutes. Note: This step ensures equilibrium formation of the imine.
-
Reduction: Cool the mixture slightly (0 °C) if working on a large scale to control exotherm, otherwise maintain RT. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2] The imine intermediate should disappear.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
-
Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–30% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Spectroscopic Characterization
The following signals are diagnostic for the purified compound.
¹H NMR (400 MHz, CDCl₃) - Predicted/Typical
-
δ 7.25 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the amine (ortho to Bromine).
-
δ 6.48 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the amine (shielded by electron donation).
-
δ 4.10 (br s, 2H): Piperidine equatorial protons (alpha to N-Boc).
-
δ 3.75 (br s, 1H): N-H (amine proton, broad, exchangeable).
-
δ 3.02 (d, J = 6.5 Hz, 2H): Linker methylene (-CH₂-NH-Ar). Critical diagnostic signal.
-
δ 2.70 (m, 2H): Piperidine axial protons (alpha to N-Boc).
-
δ 1.75 (m, 1H): Piperidine C4-methine (CH).
-
δ 1.70 (m, 2H): Piperidine equatorial protons (beta to N).
-
δ 1.45 (s, 9H): Boc tert-butyl group (intense singlet).
-
δ 1.15 (m, 2H): Piperidine axial protons (beta to N).
Mass Spectrometry (ESI)
-
Observed Ion: [M+H]⁺ = 355.1 / 357.1 (1:1 Isotopic pattern characteristic of Bromine).
-
Fragment: [M-Boc+H]⁺ = ~255.1 (Loss of Boc group).
Reactivity Profile & Applications
This scaffold is a "divergent intermediate," meaning it possesses two distinct orthogonal handles for further elaboration: the Aryl Bromide and the Boc-Protected Amine .
Divergent Synthesis Pathway
Caption: Orthogonal reactivity allows for sequential modification of the aryl halide and the piperidine nitrogen.
Key Applications in Drug Discovery
-
Kinase Inhibition (CDK9/BTK): The 4-aminomethyl-piperidine motif allows the phenyl ring to occupy the hydrophobic pocket of kinases while the piperidine nitrogen extends towards the solvent front, often solubilizing the molecule.
-
GPCR Modulators:
-
CCR5 Antagonists: Used in HIV entry inhibitor research.
-
Motilin Agonists: The linker flexibility is crucial for receptor conformational adaptation.
-
-
Vandetanib Analogs: While Vandetanib uses an ether linkage, amino-linked analogs are explored for altered metabolic stability (avoiding de-alkylation).
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Codes: H315, H319, H335.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation if exposed to air over long periods.
References
-
Synthesis of Piperidine Intermediates: Hu, X., et al. "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conf. Series: Earth and Environmental Science, 2019.
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Pharmacological Applications (Motilin): Westaway, S. M., et al. "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)."[3] Bioorganic & Medicinal Chemistry Letters, 2009.
-
Compound Data: PubChem CID 11210451. "tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate."[][4]
Sources
Navigating the Synthesis and Safety of Ethoxylated Propoxylated Glycerol-MDI Copolymer (CAS 59675-67-1): A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Initially identified under the now-obsolete CAS number 887581-67-1, the scientifically recognized designation for Ethoxylated Propoxylated Glycerol-MDI Copolymer is CAS 59675-67-1 . This polymeric material, a result of the reaction between an ethoxylated and propoxylated glycerol backbone and methylene diphenyl diisocyanate (MDI), holds significant interest within the realms of polymer chemistry, materials science, and increasingly, in advanced drug delivery systems. Its tunable properties, stemming from the flexible polyether chains and the rigid MDI linkages, make it a versatile platform for creating a range of materials from elastomers to functional excipients.
This technical guide provides a comprehensive overview of CAS 59675-67-1, delving into its synthesis, chemical properties, and critical safety considerations. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and safely incorporate this copolymer into their research and development endeavors.
Chemical Identity and Properties
Ethoxylated Propoxylated Glycerol-MDI Copolymer is a complex polymer that does not have a single, defined molecular formula or weight. Instead, its properties are dictated by the average molecular weight of the polyol precursor, the degree of ethoxylation and propoxylation, and the specific isomer of MDI used in the synthesis.
| Property | Description | Source |
| CAS Number | 59675-67-1 | [1][2] |
| Synonyms | Oxirane, methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1), polymer with 1,1'-methylenebis[4-isocyanatobenzene]; Polypropylene glycol glycerol ether-polymeric MDI copolymer | [2][3] |
| General Formula | (C₁₅H₁₀N₂O₂·C₃H₈O₃·3(C₃H₆O·C₂H₄O)x)x | [2] |
| Appearance | Varies depending on molecular weight and specific composition; can range from a viscous liquid to a solid. | General Knowledge |
The fundamental structure of this copolymer is built upon the reaction of the hydroxyl (-OH) groups of the ethoxylated propoxylated glycerol with the isocyanate (-NCO) groups of MDI. This reaction forms urethane linkages, which are characteristic of polyurethanes.
Synthesis and Mechanistic Insights
The synthesis of Ethoxylated Propoxylated Glycerol-MDI Copolymer is a classic example of polyurethane chemistry, specifically a step-growth polymerization. The core reaction involves the nucleophilic addition of the hydroxyl groups from the polyol to the electrophilic carbon of the isocyanate group in MDI.[4][5]
Key Reactants:
-
Ethoxylated Propoxylated Glycerol: This tri-functional polyol serves as the "soft segment" of the copolymer, imparting flexibility and influencing its hydrophilicity. The ratio of ethylene oxide to propylene oxide units can be tailored to control the polymer's solubility and interaction with aqueous environments.[6]
-
Methylene Diphenyl Diisocyanate (MDI): This di-functional isocyanate provides the "hard segments," contributing to the polymer's rigidity, strength, and thermal stability. MDI exists in different isomeric forms (e.g., 4,4'-MDI, 2,4'-MDI), and the choice of isomer can affect the polymer's final properties.[7]
Reaction Mechanism:
The uncatalyzed reaction between an alcohol (from the polyol) and an isocyanate (from MDI) proceeds through a nucleophilic attack of the oxygen atom of the hydroxyl group on the electron-deficient carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane linkage.[1]
To enhance the reaction rate and control the polymerization process, catalysts are often employed. These can include tertiary amines or organotin compounds. The choice of catalyst is a critical experimental parameter that influences not only the reaction kinetics but also the potential for side reactions.
Experimental Protocol: A Generalized Approach
The following is a generalized, conceptual protocol for the synthesis of an Ethoxylated Propoxylated Glycerol-MDI Copolymer. The precise quantities, temperatures, and reaction times will need to be optimized based on the desired final properties of the polymer.
-
Reactor Setup: A clean, dry, and inert-atmosphere reactor equipped with a mechanical stirrer, a temperature controller, and a dropping funnel is required. The reaction is highly sensitive to moisture, which can react with the isocyanate groups to form unstable carbamic acids that decompose to amines and carbon dioxide.
-
Polyol Preparation: The ethoxylated propoxylated glycerol is charged into the reactor and heated to a specific temperature (e.g., 60-80 °C) under a nitrogen or argon atmosphere to remove any residual moisture.
-
MDI Addition: The MDI is slowly added to the reactor from the dropping funnel with vigorous stirring. The rate of addition is crucial to control the exothermicity of the reaction.
-
Polymerization: The reaction mixture is maintained at the set temperature for a predetermined period (e.g., 1-4 hours) to allow for the polymerization to proceed. The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).[5]
-
Curing: Depending on the desired application, the resulting prepolymer may be cast into a mold and cured at an elevated temperature to complete the reaction and form a solid material.[4]
Caption: Generalized workflow for the synthesis of Ethoxylated Propoxylated Glycerol-MDI Copolymer.
Applications in Research and Drug Development
The unique properties of Ethoxylated Propoxylated Glycerol-MDI Copolymer make it a candidate for various applications in the biomedical field:
-
Drug Delivery Vehicles: The amphiphilic nature of these copolymers, derived from their hydrophilic polyether segments and hydrophobic MDI segments, allows them to self-assemble into micelles or nanoparticles in aqueous solutions. These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[8][9]
-
Biocompatible Coatings: As polyurethanes, these copolymers can exhibit good biocompatibility. They can be used to coat medical devices to improve their hemocompatibility and reduce protein fouling.
-
Tissue Engineering Scaffolds: The mechanical properties of the copolymer can be tuned to create scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.
Safety Data Sheet (SDS) Analysis
Hazard Identification:
Based on the available data for a mixture containing this copolymer, the following hazards are identified:
-
Skin Sensitization (H317): May cause an allergic skin reaction.[10]
-
Respiratory Sensitization (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Eye Irritation: May cause serious eye irritation.[10]
-
Inhalation: May cause respiratory irritation.[10]
-
Carcinogenicity: Suspected of causing cancer.[10]
-
Organ Toxicity (Repeated Exposure): May cause damage to organs (respiratory system) through prolonged or repeated exposure by inhalation.[10]
First-Aid Measures:
-
Inhalation: If breathing is difficult, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms occur, get immediate medical attention.[10]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[10]
-
Ingestion: May cause digestive tract irritation. Seek medical attention if you feel unwell.[10]
Handling and Storage:
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Do not handle until all safety precautions have been read and understood.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[10]
-
Hand Protection: Wear protective gloves.[10]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[10]
-
Skin and Body Protection: Wear protective clothing.[10]
Caption: A logical workflow for the safe handling and use of CAS 59675-67-1.
Supplier Information
Identifying a reliable supplier is crucial for obtaining high-quality material for research and development. While many chemical suppliers list CAS 59675-67-1, it is advisable to source from reputable manufacturers or distributors who can provide a certificate of analysis and a comprehensive Safety Data Sheet. Some potential starting points for sourcing this material include:
-
ChemicalBook: Lists several suppliers for this CAS number.[5]
-
Guidechem: Provides basic information and a list of potential suppliers.[4]
-
ECHEMI: Offers information and supplier listings for this copolymer.[2]
It is recommended to contact these suppliers directly to inquire about product specifications, purity, and availability.
Conclusion
Ethoxylated Propoxylated Glycerol-MDI Copolymer (CAS 59675-67-1) is a versatile polymer with significant potential in various scientific and industrial applications, including the promising field of drug delivery. A thorough understanding of its synthesis, properties, and, most importantly, its safety profile is paramount for any researcher or developer working with this material. By following the guidelines outlined in this technical guide and adhering to the safety precautions detailed in the available Safety Data Sheets, scientists can safely explore the full potential of this intriguing copolymer.
References
- Uncatalyzed reactions of 4,4′-diphenylmethane-diisocyanate with polymer polyols as revealed by matrix-assisted laser desorption/ionization mass spectrometry. RSC Publishing. (2016, May 4).
- Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. PMC. (2022, August 27).
- Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers.
- Production of MDI - Polyurethanes science, technology, markets, and trends.
- ISTANBUL TECHNICAL UNIVERSITY GRADUATE SCHOOL M.Sc. THESIS JANUARY 2022 PRODUCTION OF SPECIAL RESINS FOR USE IN POLYURETHANE. Polen. (2022, January 18).
- 59675-67-1, Ethoxylated propoxylated glycerol-MDI copolymer Formula. ECHEMI.
- Safety Data Sheet (SDS). Renishaw. (2016, October 12).
- Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes.
- Unichema Chemie GmbH - Chemical Supplier on ECHEMI.
- European producer and supplier of high-quality raw m
- Glycol Ether EE ACS - 16 Sizes Available. Alliance Chemical.
- Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. MPG.PuRe. (2023, August 2).
- Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution fe
- Methanol, Puriss. p.a., ACS Reagent, Reag. ISO, Reag. Ph. Eur., ≥99.8% (GC), Honeywell Riedel-de Haën. Fisher Scientific.
- Glycerol‐Based Copolyesters as Polymeric Nanocarriers for Drug Delivery | Request PDF.
- Polypropylene glycol glycerol ether-polymeric MDI copolymer. PubChem - NIH.
- Glycerol ethoxylate-co-propoxylate triol average Mn ~2600. Sigma-Aldrich.
- CONTROLCHEMTM Products. Trinova Biochem.
- ASP7967 ≥98% (HPLC) | Sigma-Aldrich.
- US20040122253A1 - MDI-based polyurethane prepolymer with low monomeric MDI content.
- Specialty Chemicals. Envalior.
- Structural Optimization of Antioxidant Copolymers for Drug Delivery Applic
- CAS 31694-55-0: Ethoxyl
- Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. (2016, September 11).
- Aniline (Certified ACS), Fisher Chemical 500 mL | Buy Online.
- SEMICONDUCTOR | Hydrochloric Acid | Detrex Chemicals | United St
- Propoxylated, ethoxylated glycerol, styrene, acrylonitrile polymer 57913-80-1 wiki.
Sources
- 1. Uncatalyzed reactions of 4,4′-diphenylmethane-diisocyanate with polymer polyols as revealed by matrix-assisted laser desorption/ionization mass spectr ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06671B [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. Polypropylene glycol glycerol ether-polymeric MDI copolymer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Production of MDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Optimization of Antioxidant Copolymers for Drug Delivery Applications [ir.vanderbilt.edu]
- 10. web.cas.org [web.cas.org]
Difference between 1-Boc-4-aminopiperidine and 1-Boc-4-aminomethylpiperidine derivatives
[1][2]
Executive Summary
In the optimization of pharmacokinetics and binding affinity, the selection of the correct piperidine linker is a binary decision with non-binary consequences. This guide analyzes the structural, electronic, and synthetic divergences between 1-Boc-4-aminopiperidine (Boc-4-AP) and its homologated counterpart, 1-Boc-4-aminomethylpiperidine (Boc-4-AMP) .[1][2]
While both serve as bifunctional building blocks for generating diversity at the periphery of a drug scaffold, the introduction of the single methylene spacer in Boc-4-AMP fundamentally alters the exit vector, basicity, and conformational entropy of the resulting ligand.[2] This guide details these differences to aid in rational Structure-Activity Relationship (SAR) design.
Structural & Electronic Fundamentals
The core distinction lies in the "Homologation Effect"—the addition of a methylene (
The Spacer Effect on Conformation[1][2]
-
1-Boc-4-aminopiperidine (Boc-4-AP): The exocyclic amine is directly attached to the C4 position.[1][2] In the dominant chair conformation, the amine prefers the equatorial position to minimize 1,3-diaxial strain. This results in a rigid, defined vector projecting roughly
from the N1-C4 axis.[2] -
1-Boc-4-aminomethylpiperidine (Boc-4-AMP): The methylene spacer introduces an additional rotatable bond.[1][2] This creates a "cone of flexibility," allowing the terminal amine to sweep a larger conformational volume. This is critical when targeting deep or flexible binding pockets where induced fit is required.[1][2]
Basicity and pKa Implications
The electronic environment of the primary amine differs due to its proximity to the piperidine ring and the carbamate (Boc) protecting group.
| Feature | Boc-4-AP (Direct) | Boc-4-AMP (Extended) | Impact on Drug Design |
| Amine Environment | Primary amine on | Primary amine on | Sterics: AP is more hindered.[1][2] |
| Inductive Effect | Closer to Ring N (3 bonds) | Further from Ring N (4 bonds) | Basicity: AMP is generally more basic and nucleophilic.[1][2] |
| LogP (Lipophilicity) | Lower | Higher (+ | ADME: AMP increases lipophilicity slightly.[1][2] |
| hERG Liability | Higher Risk | Moderate Risk | Toxicity: Direct attachment (AP) is a known pharmacophore for hERG channel blocking; the spacer (AMP) can mitigate this.[1][2] |
Visualizing the Vector Difference
The following diagram illustrates the decision logic based on structural vectors and binding pocket requirements.
Figure 1: Decision tree for scaffold selection based on binding pocket topology.
Synthetic Considerations & Reactivity[1][2][3][4][5]
When utilizing these building blocks in synthesis (e.g., amide coupling, reductive amination, or
Nucleophilicity & Steric Hindrance[1][2]
-
Boc-4-AMP (Superior Nucleophile): The amine is primary and located on a primary carbon.[1][2] It is unhindered and highly reactive.[1][2] In rapid amide couplings, it minimizes side reactions (like racemization of the coupling partner) due to fast kinetics.
-
Boc-4-AP (Hindered Nucleophile): The amine is on a secondary carbon within the ring system.[1][2] It suffers from steric crowding from the adjacent C3/C5 axial protons.[2]
Stability & Handling[1][2]
-
Boc-4-AP: Often hygroscopic.[1][2] It can form carbamates with atmospheric
if left open, though less readily than AMP.[2] -
Boc-4-AMP: As a liquid or low-melting solid with a highly accessible amine, it is prone to air oxidation and rapid carbamate formation.[1][2] Recommendation: Store under Nitrogen/Argon at 2–8°C.
Experimental Protocols
The following protocols highlight the adjustment required when switching between these two scaffolds during a standard amide coupling (EDC/HOBt method).
Standard Amide Coupling Protocol
Objective: Coupling of Boc-protected amine scaffold to a carboxylic acid (
Materials:
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
concentration). Add EDC HCl (1.2 equiv) and HOBt (1.2 equiv).[1][2] Stir at Room Temperature (RT) for 15 minutes to form the active ester. -
Addition:
-
Base Addition: Add DIPEA (3.0 equiv) to scavenge protons.
-
Monitoring:
-
Workup: Dilute with EtOAc, wash with 1N HCl (careful with Boc stability, keep contact time short), sat.
, and brine. Dry over .[1][2]
Deprotection Note
When removing the Boc group (using TFA/DCM or 4N HCl/Dioxane):
-
Boc-4-AMP derivatives result in a secondary amine (piperidine) and a secondary amide (linker).[1][2]
-
Boc-4-AP derivatives result in a secondary amine (piperidine) and a secondary amide (linker).[1][2]
-
Observation: The deprotection rates are similar, but the solubility of the resulting salts differs. The AMP derivatives (more lipophilic) often yield HCl salts that are more soluble in organic solvents, sometimes complicating precipitation purification steps.
Medicinal Chemistry Case Studies
hERG Toxicity Mitigation
The hERG potassium channel blockade is a major cause of cardiotoxicity (QT prolongation).[2]
-
Risk Factor: The basic nitrogen of the piperidine ring, combined with a rigid aromatic linker (common in Boc-4-AP derivatives), often fits the hERG pharmacophore perfectly.[1][2]
-
Strategy: Switching to Boc-4-AMP moves the basic center and alters the distance to the aromatic warhead.[1][2] This "spacer strategy" is a validated method to disrupt hERG binding while maintaining target affinity.[1][2]
Matched Molecular Pair (MMP) Analysis
In a theoretical kinase inhibitor series:
-
Compound A (4-AP based):
.[1][2] High metabolic clearance.[1][2] -
Compound B (4-AMP based):
.[1][2] Improved metabolic stability.[1][2][3] -
Analysis: The methylene group in Compound B blocked a metabolic soft spot on the ring or altered the lipophilicity (
) sufficiently to change the clearance profile, despite a slight drop in potency.
Visualizing the Synthetic Pathway
Figure 2: Comparative synthetic workflow highlighting kinetic differences.
References
-
PubChem. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1]
-
Jones, S. P., et al. (2022).[2][5] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1][2][5] Available at: [Link]
-
Sriram, D., et al. (2016).[2] Replacement of cardiotoxic aminopiperidine linker with piperazine moiety reduces cardiotoxicity.[1][2][6] Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Cas 13035-19-3,4-Aminopiperidine | lookchem [lookchem.com]
- 2. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Replacement of cardiotoxic aminopiperidine linker with piperazine moiety reduces cardiotoxicity? Mycobacterium tuberculosis novel bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and logP values of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine
Topic: Molecular Weight and LogP Values of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive physicochemical and synthetic profile of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine . This molecule acts as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly for kinase inhibitors and GPCR ligands where a piperidine linker is required to span a specific binding pocket depth.
Critical Distinction: Researchers must distinguish this compound from its direct analog, 1-Boc-4-(4-bromo-phenylamino)-piperidine (CAS 443998-65-0). The target molecule discussed here contains a methylene bridge (-CH₂-) between the piperidine ring and the aniline nitrogen, significantly altering its steric profile, basicity, and lipophilicity (LogP).
Physicochemical Profile
The addition of the methylene bridge increases the molecular weight and lipophilicity compared to the direct aniline analog. The values below are essential for calculating stoichiometry in synthesis and predicting ADME properties.
| Property | Value | Notes |
| IUPAC Name | tert-butyl 4-{[(4-bromophenyl)amino]methyl}piperidine-1-carboxylate | Systematic naming for registry. |
| Molecular Formula | C₁₇H₂₅BrN₂O₂ | Confirmed via atomic counting. |
| Molecular Weight | 369.30 g/mol | Monoisotopic Mass: ~368.11 |
| LogP (Predicted) | 3.90 – 4.20 | Lipophilic due to Boc and Br-phenyl groups. |
| LogD (pH 7.4) | ~3.8 | The amine is less basic than a typical secondary amine due to the phenyl ring, but the Boc group dominates lipophilicity. |
| H-Bond Donors | 1 | (Secondary amine -NH-) |
| H-Bond Acceptors | 3 | (Carbamate carbonyl, Carbamate oxygen, Amine nitrogen) |
| Physical State | White to Off-White Solid | Typical for Boc-protected aryl amines. |
Synthetic Pathway: Reductive Amination[1][2][3][4]
The most reliable method for synthesizing this compound is the Reductive Amination of 1-Boc-4-formylpiperidine with 4-bromoaniline. This route avoids the over-alkylation issues associated with nucleophilic substitution.
Reaction Scheme (Graphviz DOT):
Caption: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective reduction.
Detailed Protocol:
-
Imine Formation: Dissolve 1-Boc-4-formylpiperidine (1.0 equiv) and 4-bromoaniline (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0 - 1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over aldehydes.
-
-
Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]
-
Purification: The secondary amine product is lipophilic. Purify via flash column chromatography (Hexanes/EtOAc).
Analytical Characterization
Validating the structure requires confirming the presence of the methylene linker and the integrity of the Boc group.
Analytical Logic (Graphviz DOT):
Caption: Analytical decision tree for structural confirmation highlighting key spectroscopic signals.
Expected Data:
-
¹H NMR (CDCl₃):
-
δ 1.45 (s, 9H): Boc tert-butyl group.
-
δ 2.95–3.10 (d/m, 2H): The critical methylene bridge (-CH2-NH-). This signal distinguishes it from the direct aniline analog (which lacks this peak).
-
δ 6.50 & 7.25 (d, 2H each): Para-substituted aromatic system (AA'BB' pattern).
-
-
LC-MS (ESI+):
-
m/z: 369.1 (⁷⁹Br) and 371.1 (⁸¹Br) with equal intensity.
-
Fragment: Loss of Boc (-100 Da) may be observed (m/z ~269).
-
Applications in Drug Discovery
This molecule serves as a versatile scaffold ("building block") in medicinal chemistry:
-
Linker Extension: The methylene group provides flexibility, allowing the phenyl ring to reach deeper hydrophobic pockets in enzymes (e.g., Kinases, Proteases).
-
Buchwald-Hartwig Coupling: The aryl bromide moiety allows for further functionalization via Palladium-catalyzed cross-coupling with amines, boronic acids (Suzuki), or thiols.
-
Deprotection: Acidic removal of the Boc group (TFA/DCM or HCl/Dioxane) yields the free secondary amine piperidine, which can then be coupled to core scaffolds.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for STAB reduction).
-
ChemicalBook. (2024). "1-Boc-4-(4-bromo-phenylamino)-piperidine Synthesis and Properties." ChemicalBook Database. (Reference for the direct analog properties).
-
PubChem. (2025).[2][3] "tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate."[3][4][5][6] National Library of Medicine. (Reference for the alkylating precursor).
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." (Mechanistic overview).
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Methodological & Application
Synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine via Reductive Amination: An Application Note and Protocol
Abstract
This document provides a detailed guide for the synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, a valuable building block in medicinal chemistry and drug discovery. The protocol herein leverages a one-pot reductive amination reaction between 1-Boc-4-formylpiperidine and 4-bromoaniline, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note elaborates on the mechanistic underpinnings of the reaction, provides a meticulously detailed experimental protocol, and outlines methods for the characterization of the final product. The described methodology is robust, high-yielding, and amenable to scale-up, making it a practical approach for researchers in academic and industrial settings.
Introduction: The Significance of Substituted Piperidines in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural component for targeting a wide range of biological receptors and enzymes. The specific target molecule, 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, incorporates several key features: the Boc-protected piperidine nitrogen for further synthetic elaboration, a brominated phenyl ring for potential cross-coupling reactions, and a secondary amine linker, all of which make it a versatile intermediate for the synthesis of complex bioactive molecules.
Reductive amination stands out as one of the most efficient and widely used methods for the formation of carbon-nitrogen bonds, particularly for the synthesis of secondary and tertiary amines.[2] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous due to its mild nature, high selectivity for iminium ions over carbonyls, and tolerance of a wide range of functional groups.[4][5]
Mechanistic Rationale: The "Why" Behind the Protocol
The synthesis proceeds via a one-pot, two-step sequence within the same reaction vessel. Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Step 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the primary amine (4-bromoaniline) on the carbonyl carbon of the aldehyde (1-Boc-4-formylpiperidine). This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6] The resulting carbinolamine intermediate then undergoes dehydration to form a Schiff base (imine).[7] In the acidic medium, the imine nitrogen can be protonated to form a highly reactive iminium ion.
Step 2: Hydride Reduction
Sodium triacetoxyborohydride is a sterically hindered and less reactive borohydride derivative compared to sodium borohydride.[5] This attenuated reactivity allows it to selectively reduce the electrophilic iminium ion in the presence of the less reactive starting aldehyde.[8] The hydride (H⁻) from the borohydride complex attacks the carbon of the C=N⁺ bond, leading to the formation of the final secondary amine product.[9]
The overall reaction is depicted in the workflow diagram below:
Caption: Reductive Amination Workflow for Target Synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-4-formylpiperidine | ≥97% | Commercially Available | |
| 4-Bromoaniline | ≥98% | Commercially Available | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercially Available | Moisture sensitive, handle under inert atmosphere.[10] |
| Acetic Acid, Glacial | ACS Grade | Commercially Available | Corrosive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Safety Precautions:
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases.[11] It can cause serious eye damage and skin irritation.[10][11] Handle in a well-ventilated area, under an inert atmosphere, and away from moisture.[10]
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane: A suspected carcinogen. Handle in a chemical fume hood.
Detailed Experimental Protocol
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[12]
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-4-formylpiperidine (e.g., 4.26 g, 20.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the aldehyde.
-
To the stirred solution, add 4-bromoaniline (e.g., 3.44 g, 20.0 mmol, 1.0 equiv).
-
Add glacial acetic acid (e.g., 1.20 mL, 21.0 mmol, 1.05 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Reductive Amination:
-
Carefully add sodium triacetoxyborohydride (e.g., 6.36 g, 30.0 mmol, 1.5 equiv) portion-wise to the reaction mixture over 10-15 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Ensure that any gas evolution has ceased.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine as a white to off-white solid.
Characterization of the Final Product
The identity and purity of the synthesized 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the Boc group (singlet, ~1.4 ppm, 9H), piperidine ring protons, aromatic protons of the 4-bromophenyl group, and the methylene bridge protons.[13] |
| ¹³C NMR | Resonances corresponding to the carbonyl of the Boc group, the quaternary carbon of the t-butyl group, and the distinct carbons of the piperidine and 4-bromophenyl rings. |
| Mass Spectrometry (MS) | Calculation of the exact mass of the molecular ion [M+H]⁺. |
| Purity (by HPLC) | ≥95% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive reducing agent. | Use fresh sodium triacetoxyborohydride and ensure it is handled under anhydrous conditions. |
| Insufficient reaction time. | Continue stirring and monitor the reaction for a longer period. | |
| Formation of Side Products | Over-reduction of the aldehyde. | Ensure portion-wise addition of the reducing agent and maintain the reaction at room temperature. |
| Dialkylation of the amine (less common with this substrate). | Use a 1:1 stoichiometry of the aldehyde and amine. | |
| Low Yield | Loss of product during workup. | Ensure proper pH adjustment during the quench and thorough extraction. |
| Inefficient purification. | Optimize the solvent system for column chromatography. |
Conclusion
The reductive amination protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, making this procedure highly valuable for researchers in the field of synthetic and medicinal chemistry. The versatility of the product as a synthetic intermediate opens up numerous possibilities for the development of novel therapeutic agents.
References
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- Wikipedia.
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- CDH Fine Chemical. material safety data sheet sds/msds - SODIUM TRIACETOXYBOROHYDRIDE.
- Thermo Fisher Scientific. (2015, January 16). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
- The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
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- YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
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- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
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- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- A102005 - 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE.
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- Reddit. (2014, June 22). Removal of Boc protecting group as workup?
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- PubChem. 1-Boc-4-(aminomethyl)piperidine.
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- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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- BLD Pharm. 359629-16-6|1-Boc-4-(Aminomethyl)piperidine hydrochloride.
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Application Note: Synthesis of N-(4-bromophenyl)-1-Boc-4-piperidinemethanamine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-bromophenyl)-1-Boc-4-piperidinemethanamine through the reductive amination of 1-Boc-4-piperidinecarboxaldehyde with 4-bromoaniline. The described methodology leverages the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), ensuring high efficiency and compatibility with sensitive functional groups. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization of the target compound, a valuable building block in medicinal chemistry.
Introduction
Reductive amination stands as one of the most pivotal and widely utilized transformations in modern organic synthesis, particularly within the realm of medicinal chemistry for the construction of carbon-nitrogen bonds.[1][2][3] This powerful reaction facilitates the formation of secondary and tertiary amines from the condensation of a carbonyl compound with a primary or secondary amine, followed by in-situ reduction of the resulting imine or iminium ion intermediate. The target molecule, N-(4-bromophenyl)-1-Boc-4-piperidinemethanamine, incorporates the privileged piperidine scaffold, a common motif in a vast array of pharmaceutical agents.[4] The Boc-protected piperidine aldehyde and the substituted aniline are common precursors in the synthesis of inhibitors, agonists, and various other biologically active molecules.[5][6]
The protocol detailed herein employs sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for reductive aminations due to its remarkable selectivity. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones, thereby minimizing side reactions and enhancing product yields.[1][7][8] Its mild nature and tolerance for a wide range of functional groups make it an invaluable tool for complex molecule synthesis.[9][10]
Reaction Mechanism and Scientific Rationale
The reductive amination process occurs in a single pot through a two-step sequence: imine formation and subsequent reduction.
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (4-bromoaniline) on the electrophilic carbonyl carbon of 1-Boc-4-piperidinecarboxaldehyde. This is followed by a dehydration step to yield a transient imine intermediate. Under the slightly acidic conditions often employed, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[11][12]
-
Reduction: The hydride from sodium triacetoxyborohydride then selectively attacks the electrophilic carbon of the imine or iminium ion, reducing it to the final secondary amine product. The steric bulk and electron-withdrawing acetate groups on the borohydride reagent temper its reactivity, making it highly selective for the iminium ion over the starting aldehyde.[9]
The choice of an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is crucial, as sodium triacetoxyborohydride is water-sensitive and not compatible with protic solvents like methanol.[1][7]
Visualizing the Reaction Pathway
Reaction Scheme
Caption: Overall reaction for the synthesis.
Detailed Mechanism
Caption: Stepwise mechanism of reductive amination.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg/mmol) | Molar Eq. | Supplier | Cat. No. |
| 1-Boc-4-piperidinecarboxaldehyde | 213.28 | 213 mg, 1.0 mmol | 1.0 | Sigma-Aldrich | 137076-22-3 |
| 4-bromoaniline | 172.03 | 172 mg, 1.0 mmol | 1.0 | Acros Organics | 106890050 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg, 1.5 mmol | 1.5 | Alfa Aesar | 39589 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - | Fisher Scientific | D150-4 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - | - |
Note: Ensure all reagents are handled in accordance with their respective Safety Data Sheets (SDS). Anhydrous conditions are recommended for optimal results.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidinecarboxaldehyde (213 mg, 1.0 mmol) and 4-bromoaniline (172 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) is typically effective for isolating the desired product.
Characterization of N-(4-bromophenyl)-1-Boc-4-piperidinemethanamine
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 4-bromophenyl group, the protons of the piperidine ring, the methylene bridge, and the Boc protecting group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds, and the carbonyl of the Boc group.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, a small amount of acetic acid (0.1 equivalents) can be added to catalyze the imine formation.[9] However, with aldehydes, this is often not necessary.[11]
-
Dialkylation: The formation of a tertiary amine by-product is a potential issue, especially with primary amines.[9] Using a 1:1 stoichiometry of the aldehyde and amine, as described, helps to minimize this side reaction.
-
Boc Deprotection: If acidic conditions are too strong or prolonged during work-up, partial deprotection of the Boc group can occur.[2] A mild basic work-up with sodium bicarbonate is recommended to prevent this.
-
Purification Challenges: The polarity of the product is intermediate. Careful selection of the solvent system for column chromatography is essential for good separation from any unreacted starting materials or by-products.
Conclusion
This application note details a robust and reliable protocol for the synthesis of N-(4-bromophenyl)-1-Boc-4-piperidinemethanamine via reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective method, leading to high yields of the desired product. The provided mechanistic insights and practical tips will aid researchers in successfully implementing this important transformation in their synthetic endeavors.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
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Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
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Szafran, M., & Koziol, A. E. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]
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Gomes, M. J. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In An overview of the last developments in vibrational and NMR spectroscopies for biological systems. Research Signpost. [Link]
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ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
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Rajesh, S., Shafi, S. S., & Al-Ghamdi, A. M. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [Link]
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MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Young, J. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. YouTube. [Link]
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-
Marichal-Cancino, B. A., et al. (2021). 1-Boc-Piperidine-4-Carboxaldehyde Prevents Binge-Eating Behaviour and Anxiety in Rats. Pharmacology, 106(5-6), 305-315. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Home Sunshine Pharma. (n.d.). 1-Boc-piperidine-4-carboxaldehyde CAS 137076-22-3. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. 1-Boc-Piperidine-4-Carboxaldehyde Prevents Binge-Eating Behaviour and Anxiety in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde | 137076-22-3 [chemicalbook.com]
- 6. 1-Boc-piperidine-4-carboxaldehyde CAS 137076-22-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
The Synthetic Chemist's Guide to N-Alkylation of Piperidines using Sodium Triacetoxyborohydride (STAB)
Introduction: A Modern Approach to a Classic Transformation
The N-alkylation of piperidines, a foundational transformation in medicinal chemistry and drug development, has been revolutionized by the advent of selective and mild reducing agents. Among these, sodium triacetoxyborohydride (STAB) has emerged as a reagent of choice for reductive amination.[1][2][3] This preference stems from its remarkable ability to selectively reduce the in-situ formed iminium ion intermediate over the starting carbonyl compound, allowing for a convenient and efficient one-pot procedure.[1][4] Unlike its more hazardous predecessor, sodium cyanoborohydride (NaBH₃CN), STAB offers a safer profile, obviating the formation of toxic cyanide byproducts.[1][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reductive alkylation of piperidine using STAB. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and provide a thorough troubleshooting guide to navigate potential challenges.
The STAB Advantage: Understanding the "Why"
The efficacy of sodium triacetoxyborohydride in reductive amination is rooted in its chemical structure and resulting reactivity. The three electron-withdrawing acetoxy groups attenuate the reducing power of the borohydride, making it less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[4] This chemoselectivity is the cornerstone of the one-pot reaction, where the amine, carbonyl compound, and reducing agent are all present in the same vessel.[1]
The reaction generally proceeds optimally under mildly acidic conditions (pH ~4-6), which are crucial for catalyzing the formation of the electrophilic iminium ion intermediate.[1][4] This is often achieved by the addition of a stoichiometric amount of acetic acid.[1][2] However, it is a delicate balance, as excessively acidic conditions can lead to the protonation of the piperidine, rendering it non-nucleophilic and impeding the initial imine formation.[1]
A critical consideration when working with STAB is its sensitivity to moisture and protic solvents like methanol.[1][5][6] Consequently, anhydrous aprotic solvents are the standard, with 1,2-dichloroethane (DCE) and dichloromethane (DCM) being the most commonly employed.[1][4][6] Tetrahydrofuran (THF) and acetonitrile are also viable options.[1][4]
Visualizing the Mechanism
The reductive amination of piperidine with an aldehyde using STAB can be visualized as a two-step sequence occurring in a single pot. First, the nucleophilic piperidine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates, often facilitated by an acid catalyst, to form a transient iminium ion. The sterically hindered and mild hydride donor, STAB, then selectively reduces the iminium ion to yield the N-alkylated piperidine product.
Caption: Reductive amination of piperidine with an aldehyde using STAB.
Core Protocol: N-Benzylation of Piperidine
This protocol provides a reliable method for the synthesis of N-benzylpiperidine from piperidine and benzaldehyde.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq). Dissolve the piperidine in anhydrous DCE (to make a ~0.2 M solution).
-
Addition of Aldehyde: Add benzaldehyde (1.0-1.1 eq) to the stirred solution at room temperature.
-
Imine Formation (Optional Pre-incubation): Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of STAB: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Be cautious as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE or DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-benzylpiperidine.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Scope of the Reaction: A Data-Driven Overview
The reductive alkylation of piperidine using STAB is a versatile reaction applicable to a wide range of aldehydes and ketones. The following table summarizes typical reaction conditions and outcomes for various substrates.
| Carbonyl Compound | Piperidine Equivalents | STAB Equivalents | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 1.1 | 1.5 | DCE | None | 12 | 95 | [2] |
| 4-Chlorobenzaldehyde | 1.0 | 1.4 | DCE | None | 16 | 92 | [7] |
| Cyclohexanecarboxaldehyde | 1.0 | 1.2 | DCM | NaHCO₃ | 24 | 85 | [8] |
| Acetone | 1.2 | 1.5 | DCE | Acetic Acid (1 eq) | 18 | 88 | [2] |
| Cyclohexanone | 1.0 | 1.3 | DCE | Acetic Acid (1 eq) | 24 | 91 | [2] |
| Phenylpropanal | 1.1 | 1.4 | DCM | None | 16 | ~90 | [5] |
Troubleshooting Guide: Navigating the Nuances
Even with a robust protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues in the reductive alkylation of piperidine with STAB.
Caption: A decision-making workflow for troubleshooting common issues.
Detailed Troubleshooting Points:
-
Incomplete Reaction or Low Yield:
-
STAB Quality: STAB is hygroscopic and its efficacy can be diminished by moisture.[9] Ensure the reagent is fresh and has been stored under an inert atmosphere.
-
Anhydrous Conditions: The presence of water can hydrolyze STAB. Use anhydrous solvents and properly dried glassware.
-
Suboptimal pH: For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate iminium ion formation.[1][2] Conversely, if the reaction is sluggish with an aldehyde, ensure the system is not overly acidic, which would protonate the piperidine.
-
Steric Hindrance: Reactions involving sterically bulky aldehydes, ketones, or piperidine derivatives may require longer reaction times or elevated temperatures.
-
-
Formation of Side Products:
-
Reduction of Carbonyl: Although STAB is selective, reduction of the starting aldehyde can occur, especially with highly reactive aldehydes. To mitigate this, consider a stepwise approach where the piperidine and aldehyde are pre-stirred to form the iminium ion before the addition of STAB.
-
Acetylation of Piperidine: Prolonged reaction times can sometimes lead to the acetylation of the starting piperidine by the acetate byproduct of STAB.[5] Monitor the reaction and work it up promptly upon completion.
-
-
Difficult Work-up and Purification:
-
Emulsions: The basic work-up can sometimes lead to the formation of emulsions. The addition of brine during extraction or filtration through a pad of celite can help to break up emulsions.
-
Broad NMR Peaks: Crude products may exhibit broad peaks in their NMR spectra. This can be due to residual acidic or basic species. Purification by column chromatography or conversion to a hydrochloride salt followed by free-basing can yield a cleaner product.[5]
-
Conclusion
The reductive alkylation of piperidines using sodium triacetoxyborohydride is a powerful and versatile tool in the synthetic chemist's arsenal. Its mild reaction conditions, high chemoselectivity, and favorable safety profile make it a superior choice for the synthesis of a diverse array of N-alkylated piperidines. By understanding the underlying mechanism, adhering to robust protocols, and being equipped with effective troubleshooting strategies, researchers can confidently and efficiently employ this valuable transformation in their synthetic endeavors.
References
-
Pawar, S. S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]
-
Reddit. (2024). Reductive amination of piperazine. Reddit. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Organic-Reactions.com. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information General experimental procedure. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The compounds of reductive amination of 1 with the derivatives benzaldehydes recorded. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Suzuki-Miyaura Coupling of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine for Pharmaceutical Scaffolding
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of C(sp²)-C(sp²) bonds.[1] This application note provides a detailed protocol and technical guide for the Suzuki coupling of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, a substrate presenting unique challenges due to steric hindrance and the electronic properties of its secondary amine moiety. We delve into the rationale behind catalyst, ligand, base, and solvent selection to overcome these challenges, offering a robust, reproducible protocol for synthesizing complex biaryl structures essential for drug discovery pipelines. A comprehensive troubleshooting guide is also included to address common experimental pitfalls.
Introduction: The Challenge of Complex Substrates in Suzuki Coupling
The synthesis of substituted biaryl motifs is a frequent objective in pharmaceutical development. The Suzuki-Miyaura coupling offers a powerful method for this transformation due to its mild reaction conditions and tolerance of a wide array of functional groups.[2][3] The target substrate, 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, is a valuable building block but presents specific hurdles for cross-coupling:
-
Steric Hindrance: The bulky 1-Boc-piperidine group can sterically impede the approach of the palladium catalyst to the C-Br bond, potentially slowing the rate-limiting oxidative addition step.[4][5]
-
Electronic Effects: The secondary amine is an electron-donating group, which increases the electron density of the aryl bromide. This can further decelerate oxidative addition, a step that is favored for electron-poor electrophiles.[6]
-
Catalyst Inhibition: The lone pair of electrons on the amine nitrogen could potentially coordinate with the palladium center, leading to catalyst inhibition or undesired side reactions.
This guide provides a systematic approach to navigate these challenges, ensuring high-yield synthesis of the desired biaryl product.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for rational protocol design and troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation of the organoboron compound by a base.[8][9] The base forms a boronate species, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Development: Rationale and Key Parameters
The synthesis of the starting material, 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, can be achieved via reductive amination of N-Boc-4-piperidone with 4-bromoaniline.[11] For the subsequent Suzuki coupling, careful selection of reagents is paramount.
Catalyst and Ligand Selection
For sterically demanding and electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[12] More robust systems employing bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and reductive elimination steps.[3][7]
-
Recommended Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent and highly versatile starting point. The dppf ligand's wide "bite angle" and electron-donating properties stabilize the palladium center and promote the desired catalytic steps.
-
Advanced Alternatives: For particularly challenging couplings, consider using Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[12] These systems are known for their high activity with hindered substrates.[5][13]
Base Selection
The base plays a critical role in activating the boronic acid for transmetalation.[9] The choice must balance sufficient reactivity with the stability of the Boc-protecting group, which can be sensitive to strongly nucleophilic bases.
-
Recommended Base: Potassium phosphate (K₃PO₄) is a moderately strong, non-nucleophilic base that is highly effective in Suzuki couplings, particularly with hindered substrates.[9]
-
Alternative Bases: Cesium carbonate (Cs₂CO₃) is another excellent choice, often providing superior results due to its higher solubility in organic solvents.[9] Sodium carbonate (Na₂CO₃) can also be effective but may require higher temperatures or longer reaction times.[14]
Solvent System
The solvent must solubilize all components of the reaction mixture and allow for heating if necessary. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation of the boronic acid.[12]
-
Recommended Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a standard and highly effective solvent system.[2][14] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Alternative Solvents: Toluene or THF can also be used in place of dioxane.[6]
Experimental Protocol
Reaction Scheme: (Image of the Suzuki coupling reaction of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine with a generic Ar-B(OH)₂)
Materials and Reagents:
-
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (0.02–0.05 equiv, 2-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, the arylboronic acid, and anhydrous K₃PO₄.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by degassed deionized water (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed again via sparging with inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Optimization and Data Summary
The following table outlines suggested starting points and optimization parameters for the coupling reaction.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Boronic Acid) | Rationale |
| Aryl Bromide | 1.0 equiv | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.2 equiv | 1.5 equiv | Excess ensures complete consumption of aryl bromide. |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is a highly active ligand for sterically demanding substrates.[12] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | Cs₂CO₃ offers better solubility and can accelerate difficult couplings.[9] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Toluene allows for higher reaction temperatures if needed. |
| Temperature | 90 °C | 110 °C | Increased temperature can overcome higher activation barriers.[12] |
| Time | 12-24 h | 6-18 h | Monitor by TLC/LC-MS for completion. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[12]
Sources
- 1. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification methods for 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine oil vs solid
This guide serves as a technical support resource for the purification and isolation of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine . It addresses the common "oil vs. solid" phase transition issues, impurity removal, and stability concerns inherent to this class of reductive amination products.
Case ID: PUR-BOC-AMINE-001 Compound Class: Boc-Protected Secondary Aryl Amines Standard Physical State: White to Off-White Solid (High Purity) Common Issue: Isolates as a viscous yellow/brown oil or gum.
Quick Diagnostic: Why is my product an oil?
If your product is an oil, it is likely due to one of three factors common in Boc-piperidine synthesis:
-
Solvent Entrapment: The tert-butyl group (Boc) acts as a "greasy" lipophilic anchor, trapping solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) within the crystal lattice, preventing solidification.
-
Rotational Freedom: The methylene linker (-CH2-) between the piperidine and the aniline adds rotational degrees of freedom, inhibiting rapid crystal lattice formation compared to the direct aniline analog.
-
Impurity Plasticizers: Unreacted 4-bromoaniline or residual boron salts (from NaBH(OAc)₃) act as plasticizers, lowering the melting point and maintaining the amorphous oil state.
Module 1: The "Oil Trap" – Converting Oil to Solid
Use this protocol if your NMR indicates the product is chemically pure (>95%) but remains a gum.
The mechanism: We must disrupt the solvent-solute interaction using a non-polar "anti-solvent" that induces supersaturation and precipitation.
Protocol A: Trituration (The "Scratch" Method)
-
Evaporation: Ensure the crude oil is dried under high vacuum (< 5 mbar) at 40°C for at least 2 hours to remove bulk solvent.
-
Dissolution: Add a minimum amount of Diethyl Ether or EtOAc (just enough to make the oil flow, ~0.5 mL per gram).
-
Precipitation: While stirring rapidly, slowly add Pentane or Hexanes (10:1 ratio relative to the ether). The solution should turn cloudy.
-
Nucleation: Stop stirring. Take a glass pipet or rod and vigorously scratch the side of the flask at the solvent interface.
-
Why this works: Micro-abrasions on the glass create high-energy nucleation sites where the crystal lattice can initiate.
-
-
Maturation: Place the flask in a -20°C freezer overnight. Do not disturb.
-
Filtration: Filter the resulting white solid over a sintered glass frit and wash with cold pentane.
Protocol B: Seeding (If you have a previous batch)
If a solid sample exists from a previous batch, add a "seed" crystal (approx. 1 mg) to the cloudy oil/hexane mixture. This bypasses the energy barrier required for spontaneous nucleation.
Module 2: Purification Strategies (Removing Impurities)
Use this protocol if your crude contains unreacted 4-bromoaniline or aldehyde.
Impurity Profile
| Impurity | Polarity (TLC) | Visualization | Removal Strategy |
| 4-Bromoaniline | Less Polar (High Rf) | UV (Strong), Ninhydrin (Red/Brown) | Flash Chromatography (Critical) |
| Boc-Aldehyde | Medium Polarity | UV (Weak), Anisaldehyde (Stain) | Scavenger Resin / Bisulfite Wash |
| Boron Salts | Baseline (Does not move) | White precipitate | Aqueous Workup (NaOH/Rochelle Salt) |
Workflow: Flash Column Chromatography
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10
-
Column Pre-treatment: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.
-
Technical Insight: The silica surface is slightly acidic. The secondary amine in your product can hydrogen-bond with silanols, causing "streaking" or "tailing" on the column. TEA neutralizes these sites, ensuring sharp bands.
-
-
Loading: Dissolve the oil in a minimum volume of DCM/Hexane (1:1). Avoid pure DCM as it may elute the compound too fast.
-
Elution Order:
-
Fraction 1 (High Rf): Excess 4-bromoaniline.
-
Fraction 2 (Mid Rf): Target Product (1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine) .
-
Fraction 3 (Low Rf): Over-alkylated byproducts (rare with reductive amination) or de-Boc amines.
-
Module 3: Experimental Visualization
Decision Matrix: Isolation & Purification
This flowchart guides you through the logical steps based on the physical state of your crude material.
Figure 1: Logical workflow for isolating the solid product from the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Can I use an acid wash (HCl) to remove the unreacted aniline? A: Proceed with extreme caution. While 4-bromoaniline is a weak base (pKa ~3.9) and your product is a secondary amine (pKa ~9-10), the Boc group is acid-labile .
-
Risk:[1] Washing with 1N HCl can lead to partial deprotection of the Boc group, yielding the free piperidine amine which is water-soluble and will be lost in the aqueous layer.
-
Alternative: If you must use an acid wash, use a Citric Acid (10% aq) or 0.5M NaH₂PO₄ buffer (pH ~4-5). This is acidic enough to protonate the highly basic product (keeping it in the organic layer? No, wait—protonation puts it in the water layer).
-
Correction: Actually, you want to protonate the impurity but not the product? Impossible here. The product is more basic than the aniline impurity. An acid wash will protonate your product first and pull it into the water.
-
Verdict:Do NOT use acid extraction. Rely on chromatography.
Q2: My product turned pink/brown on the shelf. Is it degraded? A: This is likely due to the oxidation of trace 4-bromoaniline remaining in the sample. Anilines oxidize rapidly in air to form colored azo/nitro compounds.
-
Solution: Re-purify via a short silica plug. Store the purified solid under Nitrogen/Argon at -20°C.
Q3: Can I use the oil directly in the next step (e.g., Buchwald coupling)? A: Yes, provided the "oil" is solvent-free and the purity is confirmed by NMR. However, residual solvents (DCM/EtOAc) can interfere with palladium catalysts in subsequent coupling reactions. It is highly recommended to "foam" the oil:
-
Dissolve in a small amount of DCM.
-
Rotovap down.
-
Apply high vacuum.[2] The oil should expand into a solid foam. This foam is usually dry enough for catalysis.
References
-
Synthesis & Isolation of Boc-Piperidine Derivatives
-
Source: Patent US2004/010008 A1 (Schering Corp). Describes the reductive amination of N-Boc-4-piperidone with 4-bromoaniline and subsequent recrystallization from CH₂Cl₂/Hexanes.[3]
- Relevance: Establishes the standard workup for this class of compounds.
-
-
Crystallization of Boc-Protected Amines
- Source: BenchChem Technical Note: Purific
- Relevance: details the "Scratching" and "Binary Solvent" (Good/Poor)
-
Reductive Amination General Protocols
- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
- Relevance: The foundational text for the synthesis method used to create this compound, explaining the role of AcOH and the n
Sources
Technical Support Center: Troubleshooting Solubility Issues of Bromophenyl-aminomethyl-piperidine in Organic Solvents
Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. "Bromophenyl-aminomethyl-piperidine" represents a class of compounds. This guide assumes a common structural motif, specifically a piperidine ring substituted with an aminomethyl group and a bromophenyl group. The exact solubility characteristics will vary depending on the specific isomeric structure.
I. Frequently Asked Questions (FAQs)
Q1: Why is my bromophenyl-aminomethyl-piperidine compound poorly soluble in a specific organic solvent?
A1: The solubility of your compound is governed by the principle of "like dissolves like."[1] Several factors related to its structure contribute to its solubility profile:
-
Polarity Mismatch: The bromophenyl group is nonpolar, while the aminomethyl-piperidine moiety contains polar nitrogen atoms capable of hydrogen bonding.[2] If the polarity of your solvent does not adequately match the overall polarity of the molecule, solubility will be poor.
-
Crystalline Structure: If your compound is a highly stable crystalline solid, a significant amount of energy is required to break the crystal lattice, which can lead to low solubility even in compatible solvents.[3]
-
Molecular Weight and Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[4]
Q2: I'm observing precipitation of my compound after initial dissolution. What could be the cause?
A2: This phenomenon, often referred to as "crashing out," can occur for several reasons:
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if you used heating to dissolve the compound and then cooled the solution too quickly.
-
Change in Solvent Composition: If you are using a co-solvent system, a change in the solvent ratio (e.g., through evaporation of a more volatile component) can reduce the overall solvating power, causing the compound to precipitate.[5]
-
pH Shift: For compounds with basic amine groups, a change in the pH of the solution (for example, due to atmospheric CO2 absorption in certain solvents) can alter the ionization state and decrease solubility.
Q3: Are there any general solvent classes that are more likely to dissolve bromophenyl-aminomethyl-piperidine compounds?
A3: Based on the structure, the following solvent classes are good starting points:
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective due to their high polarity and ability to disrupt crystal lattices.
-
Alcohols: Lower-chain alcohols such as methanol, ethanol, and isopropanol can be good solvents as they have both polar (hydroxyl group) and nonpolar (alkyl chain) characteristics, and can engage in hydrogen bonding.[6][7]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly if the nonpolar character of the bromophenyl group dominates the molecule's properties.
It's important to note that aliphatic amines can be incompatible with chloroform and carbon tetrachloride.[2]
II. Troubleshooting Guides
Issue 1: My compound has low solubility in my desired non-polar solvent for a reaction.
Initial Assessment
-
Question: Have you confirmed the identity and purity of your compound?
-
Rationale: Impurities can significantly impact solubility.
-
-
Question: Is the solvent appropriate for the intended reaction chemistry and downstream processing?
-
Rationale: The solvent should not interfere with the reaction or complicate product isolation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low solubility in non-polar solvents.
Detailed Protocol: Co-Solvency Approach [5]
-
Initial Attempt: Start with your primary non-polar solvent (e.g., Toluene).
-
Co-Solvent Addition: To a suspension of your compound in the non-polar solvent, add a miscible, more polar co-solvent (e.g., Tetrahydrofuran - THF) dropwise while stirring.
-
Observation: Continue adding the co-solvent until the compound dissolves.
-
Consideration: Be mindful that altering the solvent system can affect reaction kinetics and product purity. It is advisable to run a small-scale test reaction first.
Issue 2: The compound is a solid and appears "oiling out" instead of dissolving.
Initial Assessment
-
Question: What is the melting point of your compound?
-
Rationale: "Oiling out" often occurs when the compound's melting point is near the solvent's boiling point or the temperature of the solution. The compound melts before it dissolves.
-
-
Question: Are you observing two liquid phases?
-
Rationale: This confirms that the compound has melted and is immiscible with the solvent at that temperature.
-
Troubleshooting Strategies
| Strategy | Rationale | Experimental Steps |
| Solvent Change | The polarity and solvating power of the current solvent are insufficient. | Switch to a more effective solvent class, such as a polar aprotic solvent (e.g., DMSO, DMF). |
| Temperature Reduction | If heating is being used, reducing the temperature may prevent melting. | Attempt dissolution at room temperature or below, even if it requires a longer time with vigorous stirring. |
| Sonication | Ultrasonic energy can help to break up the molten globules and promote dissolution. | Place the sample in an ultrasonic bath and sonicate in short bursts to avoid excessive heating. |
Issue 3: I need to prepare a stock solution at a high concentration, but solubility is limiting.
Initial Assessment
-
Question: What is the intended use of the stock solution?
-
Rationale: The choice of solubilization technique may be constrained by the downstream application (e.g., cell-based assays vs. chemical reactions).
-
-
Question: Have you tried common, highly effective solvents like DMSO?
-
Rationale: DMSO is a powerful solvent for a wide range of organic molecules and is a standard for preparing stock solutions in drug discovery.
-
Advanced Solubilization Techniques
-
pH Adjustment (for subsequent aqueous dilution):
-
Principle: The amine groups in the piperidine and aminomethyl moieties are basic. Protonating these with an acid will form a salt, which is typically much more soluble in polar solvents.
-
Protocol:
-
Suspend the compound in a suitable organic solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of a suitable acid (e.g., HCl in an organic solvent) dropwise while stirring.
-
Once a clear solution is obtained, it can be used as a stock. Note that the compound is now in its salt form.
-
-
-
Use of Solubilizing Excipients (for formulation development):
-
Principle: Excipients such as surfactants or cyclodextrins can encapsulate the molecule or form micelles, increasing its apparent solubility.[8]
-
Consideration: This is a formulation-based approach and is generally reserved for in-vitro and in-vivo studies.
-
III. Data Summary
Predicted Physicochemical Properties
The following table summarizes predicted properties for a representative isomer, 4-(4-Bromophenyl)piperidine. These values can help in selecting appropriate solvents.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 240.14 g/mol [9] | Moderate size, should not be a primary obstacle to solubility. |
| XlogP | 2.7[9] | Indicates a preference for non-polar environments, but the presence of the amine group adds polar character. |
| Hydrogen Bond Donors | 1[10] | Can donate a hydrogen bond from the piperidine nitrogen. |
| Hydrogen Bond Acceptors | 1[10] | The piperidine nitrogen can accept a hydrogen bond. |
| TPSA (Topological Polar Surface Area) | 12.03 Ų[10] | A low TPSA suggests good passive membrane permeability but also points towards lower polarity. |
General Solvent Compatibility
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Can act as both hydrogen bond donors and acceptors.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can interact favorably with the polar parts of the molecule. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The bromophenyl group should have good compatibility.[1] |
| Ethers | THF, Diethyl Ether | Moderate | Offer a balance of polar and non-polar characteristics.[7] |
| Alkanes | Hexane, Heptane | Low | Lack of polarity makes them poor solvents for the polar aminomethyl-piperidine portion.[11] |
IV. Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol provides a standardized method for quantifying the solubility of your compound in a given solvent.
-
Preparation: Add an excess amount of the bromophenyl-aminomethyl-piperidine compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Dilute the sample and analyze the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Micronization to Improve Dissolution Rate
If your compound is crystalline, reducing the particle size can increase the surface area and, consequently, the rate of dissolution.[12][13]
-
Sample Preparation: Place a small amount of the crystalline compound in a mortar.
-
Grinding: Use a pestle to grind the solid into a fine powder. This process increases the surface-area-to-volume ratio.[5][13]
-
Dissolution Attempt: Attempt to dissolve the micronized powder in the desired solvent. You should observe a faster rate of dissolution, although the equilibrium solubility will remain the same.[13]
V. Logical Relationships
Caption: Factors influencing the solubility of bromophenyl-aminomethyl-piperidine.
References
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- IJSDR. (2011, January 12). Methods to boost solubility.
- Quora. (2018, March 30). Are amines soluble in organic solvents?
-
ResearchGate. (n.d.). (PDF) Solid-State Techniques for Improving Solubility. Retrieved February 19, 2024, from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved February 19, 2024, from [Link]
- Ascendia Pharma. (2024, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Catalent. (2023, April 21).
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 19, 2024, from [Link]
- Organic Chemistry II. (n.d.).
- Amines and Heterocycles. (2020, March 4).
- Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
- Overcoming the Challenge of Poor Drug Solubility. (2025, March 12).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting OCH Solubility Issues.
-
Solubility of Things. (n.d.). Piperidine. Retrieved February 19, 2024, from [Link]
- Tokyo Chemical Industry. (2025, March 6).
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
-
PubChem. (n.d.). 4-(Aminomethyl)piperidine. Retrieved February 19, 2024, from [Link]
- Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl). (n.d.).
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. Retrieved February 19, 2024, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pharmtech.com [pharmtech.com]
- 9. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. agnopharma.com [agnopharma.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for STAB Reduction of Imines
Current Status: Operational Topic: Sodium Triacetoxyborohydride (STAB) Reductive Amination Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Core Directive
The Challenge: 1,2-Dichloroethane (DCE) is historically the most effective solvent for STAB reductive aminations due to its optimal polarity and hydrogen-bond accepting capabilities. However, its classification as a Class 1 solvent (carcinogenic, toxic) necessitates the adoption of "green" alternatives without compromising yield or selectivity.
The Solution: This guide provides a validated framework for transitioning from DCE to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) . It addresses the specific solubility characteristics of STAB (often a suspension) and the kinetic requirements of imine formation.
Decision Matrix: Solvent Selection
Use this logic flow to determine the optimal solvent system for your specific substrate.
Figure 1: Solvent selection decision tree based on substrate solubility and regulatory requirements.
Technical Deep Dive: Solvent Systems
Comparative Analysis
The choice of solvent impacts not just solubility, but the rate of imine formation (the rate-determining step in many cases) and the workup efficiency .
| Feature | DCE (1,2-Dichloroethane) | 2-MeTHF (2-Methyltetrahydrofuran) | THF (Tetrahydrofuran) | EtOAc (Ethyl Acetate) |
| STAB Solubility | Moderate | Low (Suspension) | Low (Suspension) | Very Low (Slurry) |
| Reaction Rate | Fast (Benchmark) | Fast (Comparable to DCE) | Moderate | Moderate to Slow |
| Workup | Difficult (Emulsions common) | Excellent (Clean phase separation) | Poor (Water miscible) | Good |
| Green Score | Critical Fail (Class 1) | High (Bio-derivable) | Moderate | High |
| Rec. Additive | AcOH (Optional for Aldehydes) | AcOH (Mandatory) | AcOH (Mandatory) | AcOH (Mandatory) |
The "Green" Champion: 2-MeTHF
Why it works: Unlike THF, 2-MeTHF is immiscible with water. This allows for a simplified workup where the reaction mixture can be washed directly with aqueous bicarbonate to quench/neutralize, avoiding the solvent swap required when using THF [2]. Furthermore, 2-MeTHF has a higher boiling point (80°C) than THF, allowing for higher temperature kinetics if imine formation is sluggish.
Troubleshooting & FAQs
Issue 1: "The STAB reagent isn't dissolving. Is my reaction failing?"
Diagnosis: No. This is normal behavior in green solvents.
-
Explanation: Sodium Triacetoxyborohydride is not highly soluble in THF, 2-MeTHF, or EtOAc. It typically forms a white suspension or slurry.
-
The Science: The reaction is heterogeneous. As the dissolved STAB reduces the iminium ion, more solid STAB dissolves to maintain equilibrium.
-
Action Item: Ensure vigorous stirring. Do not add methanol or water to try and dissolve it; this will decompose the hydride [1].
Issue 2: "The reaction is stalled. Starting material (Aldehyde/Ketone) persists."
Diagnosis: Rate-limiting imine formation.[1]
-
Explanation: STAB reduces the iminium ion (protonated imine), not the free imine or the carbonyl (usually). If the imine isn't forming, the reduction cannot occur.
-
The Science: In non-chlorinated solvents (like 2-MeTHF), the lack of slight acidity (present in aged DCE) can slow imine formation.
-
Action Item:
-
Add Acetic Acid (AcOH) (1.0 - 2.0 equivalents).[2] This catalyzes the dehydration of the carbinolamine intermediate to the imine [1].
-
Add molecular sieves (4Å) or anhydrous
to the pot to drive the equilibrium toward the imine by removing water.
-
Issue 3: "I am seeing significant alcohol byproduct (reduction of aldehyde)."
Diagnosis: Competitive reduction.
-
Explanation: While STAB is selective, highly reactive aldehydes can be reduced directly to alcohols before the amine has a chance to react.
-
Action Item: Switch from "Direct" to "Sequential" addition.
-
Step 1: Mix Amine + Aldehyde + Solvent + AcOH (wait 30-60 mins).
-
Step 2: Add STAB only after the imine is formed (check via TLC/LCMS).[3]
-
Mechanistic Workflow
Understanding the pathway helps identify where the failure occurred.
Figure 2: Reaction pathway showing the critical role of acid catalysis (H+) in forming the reactive Iminium species.
Validated Protocols
Protocol A: Standard "Green" Procedure (2-MeTHF)
Best for: General purpose, scale-up, GMP.
-
Charge: To a reaction vessel, add the Carbonyl compound (1.0 eq) and Amine (1.1–1.2 eq).
-
Solvent: Add 2-MeTHF (concentration 0.2M – 0.5M).
-
Catalyst: Add Acetic Acid (1.0 – 1.5 eq). Note: This is critical in 2-MeTHF.
-
Mixing: Stir at Room Temperature (RT) for 30 minutes to promote imine equilibrium.
-
Reduction: Add STAB (1.4 – 1.6 eq) in a single portion. (Expect a suspension).
-
Monitor: Stir at RT. Monitor via LCMS.[4]
-
Workup: Quench with saturated aqueous
. Separate phases. The organic phase (2-MeTHF) contains the product.
Protocol B: Sequential Addition (For Sensitive Aldehydes)
Best for: Preventing alcohol formation.
-
Mix Carbonyl and Amine in solvent (DCE or 2-MeTHF).
-
Add drying agent (
or MgSO4) to the pot. Stir 1-2 hours. -
Filter off the drying agent (optional but recommended if water content is high).
-
Add STAB to the filtrate.
References
-
Abdel-Magid, A. F., et al. (1996).[1][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Ayako, T., et al. (2011). "2-Methyltetrahydrofuran as a Versatile Green Solvent for Efficient and Selective Reductive Amination." Green Chemistry, 13, 2658-2665.
-
Biotage Application Note. "MP-Triacetoxyborohydride: Solvent Compatibility and Protocols."
-
BenchChem Technical Support. "Troubleshooting Reductive Amination: Controlling Byproduct Formation."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Removing unreacted 4-bromoaniline from reaction mixtures
Topic: Purification Strategies for Reaction Mixtures Containing 4-Bromoaniline Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Core Directive & Safety Warning
Status: Active Severity: High (Toxicity Alert)[1]
Safety Advisory: 4-Bromoaniline is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is a potential mutagen and can cause methemoglobinemia.[1][3] All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses, lab coat).
The Challenge:
4-Bromoaniline is a weak base (
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the optimal removal strategy based on your product's chemical properties.
Figure 1: Strategic decision tree for selecting the purification method based on product stability and basicity.
Method A: Acid-Base Extraction (The Standard)[1]
Applicability: Neutral or acidic products stable to pH < 2.[1]
Mechanism: Protonation of the aniline amine group (
The Critical Insight (
Protocol:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).
-
Note: Avoid Diethyl Ether if possible, as aniline salts can sometimes remain partially soluble in ether emulsions.[1]
-
-
First Wash: Wash the organic layer with 1M HCl (3 x Vol).[1]
-
Validation: Check the pH of the aqueous layer. It must be pH < 1 to ensure >99% protonation of the 4-bromoaniline.[1]
-
-
Back-Extraction (Optional but Recommended): Extract the combined acidic aqueous layers once with fresh organic solvent to recover any trapped product.[1]
-
Final Wash: Wash the combined organic layers with Brine, dry over
, and concentrate.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | High concentration or density match.[1] | Add solid NaCl to saturate the aqueous layer or filter through a Celite pad. |
| Impurity remains | pH not low enough. | 4-Bromoaniline is a weak base.[1] Ensure HCl concentration is at least 1M.[1] Acetic acid is insufficient.[1] |
| Product lost | Product is also basic. | Switch to Method C (Scavenging) or Method B (pH Swing).[1] |
Method B: The "pH Swing" (For Basic Products)
Applicability: When your product is a stronger base (e.g., aliphatic amine,
Mechanism: Exploiting the
Protocol:
-
Total Protonation: Extract the crude mixture with 1M HCl . Both the product and 4-bromoaniline move to the aqueous layer.[1] Discard the organic layer (removes non-basic impurities).[1]
-
Selective pH Adjustment: Carefully adjust the aqueous layer to pH 6.0 using 2M NaOH.[1]
-
Extraction: Extract the aqueous layer (pH 6) with Ethyl Acetate.[1]
-
Recovery: Basify the aqueous layer to pH > 12 and extract with DCM to recover your pure product.
Method C: Solid-Supported Scavenging (High Purity)
Applicability: Acid-sensitive products, parallel synthesis, or when "Method B" is too complex.[1] Mechanism: Chemical covalent capture.[1]
Recommended Scavengers:
-
Electrophilic Resins (Best Choice): Isocyanate resins (e.g., PS-Isocyanate).[1] These react with the nucleophilic aniline to form an insoluble urea.[1]
-
Strong Acid Resins: Sulfonic acid resins (e.g., SCX-2).[1] These capture the aniline via ion exchange.[1]
Workflow Diagram:
Figure 2: Workflow for removing 4-bromoaniline using polymer-supported isocyanate resins.[1]
Protocol:
-
Dissolve crude in DCM or THF.[1]
-
Add PS-Isocyanate (3 eq relative to estimated impurity).[1]
-
Shake at room temperature for 12 hours.
-
Tip: Add a catalytic amount of DIPEA to accelerate the urea formation if the reaction is sluggish.
-
-
Filter and concentrate.
Method D: Derivatization & Chromatography
Applicability: When the impurity streaks on silica or co-elutes with the product, and extraction is impossible.
The "Rescue" Protocol:
If 4-bromoaniline co-elutes with your product on TLC (
-
Derivatization: Add Acetic Anhydride (1.5 eq relative to impurity) and Pyridine to the crude mixture. Stir for 30 mins.
-
Result: 4-Bromoaniline converts to 4-Bromoacetanilide .[1]
-
-
Effect: This amide is significantly less polar (and non-basic) than the free aniline.[1] It will typically move much higher on silica gel and will not streak.[1]
-
Purification: Perform standard flash chromatography. The separation between your product and the acetanilide derivative should now be distinct.
References
-
PubChem. (n.d.).[1] 4-Bromoaniline | BrC6H4NH2 | CID 7807.[1] National Library of Medicine.[1] Retrieved February 16, 2026, from [Link]
-
Biotage. (2023).[1][7] Solid-Supported Reagents and Scavengers.[1][8] Retrieved February 16, 2026, from [Link]
-
University of Pittsburgh. (2004). Strategies in Organic Synthesis: Solid Supported Reagents. Wipf Group.[1] Retrieved February 16, 2026, from [Link]
Sources
- 1. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromoaniline CAS#: 106-40-1 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis Process of p-Bromoaniline - LISKON [liskonchem.com]
- 7. biotage.com [biotage.com]
- 8. sopachem.com [sopachem.com]
Technical Support Center: Crystallization of N-Boc-Piperidine Derivatives
Welcome to the technical support center for the crystallization of N-Boc-piperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material for this important class of compounds. The tert-butyloxycarbonyl (Boc) protecting group, while synthetically versatile, can significantly alter a molecule's physicochemical properties, often making crystallization a non-trivial step.[1][2][3] This resource provides field-proven insights and systematic troubleshooting strategies to address common issues, from solvent selection to combating the dreaded "oiling out" phenomenon.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc-piperidine derivative "oiling out" instead of forming crystals?
"Oiling out" occurs when your compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This is one of the most common frustrations in crystallization.
Root Causes & Mechanistic Insights:
-
High Solute Concentration/Rapid Supersaturation: If the solution becomes supersaturated too quickly, molecules may not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they rapidly aggregate as a disordered, liquid-like phase.[5] This is common when a solution is cooled too fast or when an anti-solvent is added too quickly.[5][6]
-
Low Melting Point: The melting point of your compound might be below the temperature of the crystallization experiment. The "oil" you see could be the molten state of your compound. This is particularly prevalent when using high-boiling point solvents.[4]
-
Presence of Impurities: Impurities can disrupt the crystal packing process, acting as "defects" that inhibit the formation of a stable lattice and favor a disordered oil.[4][7] Even residual solvents from a previous step can be the culprit.[7]
-
Solvent-Solute Interactions: The bulky, somewhat greasy nature of the Boc group combined with the polar piperidine ring can lead to complex solubility behavior.[8][9] If the solvent is "too good," the compound may remain in solution even at high concentrations, and when it finally crashes out, it does so as an oil.[10]
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Instead of an ice bath, allow the flask to cool slowly to room temperature, perhaps insulated with paper towels or cotton, before gradually cooling it further.[11][12]
-
Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent (1-2 mL), and attempt to cool slowly again.[5] This reduces the level of supersaturation.
-
Change the Solvent System: If a single solvent fails, switch to a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) until turbidity persists.[1]
-
Try Vapor Diffusion: This is a gentler method for introducing an anti-solvent. A solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[10][13][14]
Q2: How do I select the right solvent system for my N-Boc-piperidine derivative?
Solvent selection is the most critical factor in a successful crystallization.[10] The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[1][11][12]
Systematic Approach to Solvent Screening:
-
Initial Solubility Tests: Use small amounts (10-20 mg) of your crude product in separate test tubes.[1] Add potential solvents dropwise to gauge solubility at room temperature.
-
Heating and Cooling: For solvents that show poor solubility at room temperature, heat the mixture. If the compound dissolves completely, it's a potential candidate. Allow it to cool to see if crystals form.[1]
-
Consider Polarity: The N-Boc group reduces the polarity of the piperidine nitrogen. Therefore, the overall polarity will be dictated by other functional groups on the ring. Start with common solvents of varying polarity.
Solvent Selection Table for N-Boc-Piperidine Derivatives
| Solvent Class | Example Solvents | Typical Use Case | Rationale & Expert Insights |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Single-solvent or "good" solvent | Can form hydrogen bonds, often good for compounds with polar functional groups. Ethanol is a frequent choice for piperidine derivatives.[1][15] |
| Esters | Ethyl Acetate (EtOAc) | "Good" solvent or single solvent | Medium polarity, good for a wide range of organic compounds. Often used in combination with hexanes. |
| Ketones | Acetone | "Good" solvent | Polar aprotic, but its high volatility can sometimes lead to rapid, poor-quality crystallization if evaporated.[10] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | "Poor" solvent (anti-solvent) or "good" solvent | THF can be a good solvent but is also known to sometimes cause oiling out.[16] Diethyl ether is a common anti-solvent for precipitating compounds from more polar solutions.[7] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | "Poor" solvent (anti-solvent) | Non-polar. Excellent for use as an anti-solvent with more polar "good" solvents like EtOAc or Dichloromethane (DCM).[17] |
| Aprotic Polar | Acetonitrile (MeCN) | Single-solvent or "good" solvent | Has been successfully used for recrystallizing "greasy" compounds and piperidine derivatives.[18][19] |
| Chlorinated | Dichloromethane (DCM) | "Good" solvent | Excellent solvent but highly volatile, making slow crystal growth by evaporation challenging.[10] Often used in layering or diffusion methods. |
Workflow for Solvent System Selection
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Validation & Comparative
HPLC method development for separating bromo-aniline impurities
An Expert's Guide to Developing a Robust HPLC Method for Bromo-aniline Impurity Separation
Introduction: The Analytical Challenge of Positional Isomers
In pharmaceutical development and manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Bromo-anilines, common intermediates and potential impurities in the synthesis of active pharmaceutical ingredients (APIs), present a significant analytical challenge. The difficulty lies in the separation of their positional isomers: ortho- (2-bromo-aniline), meta- (3-bromo-aniline), and para- (4-bromo-aniline). These isomers possess identical molecular weights and very similar physicochemical properties, such as polarity and hydrophobicity, making their resolution by standard chromatographic techniques a complex task.
This guide provides a comprehensive comparison of strategies for developing a selective and robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of bromo-aniline impurities. We will move beyond generic protocols to explore the underlying chromatographic principles, compare key technologies, and present a systematic workflow grounded in scientific rationale. Our objective is to equip you, the researcher, with the expertise to not just follow a method, but to understand, troubleshoot, and optimize it for reliable and accurate impurity profiling.
Chapter 1: The Decisive Role of Stationary Phase Chemistry
The cornerstone of any successful separation is the choice of the stationary phase. For positional isomers, where subtle differences must be exploited, relying solely on hydrophobicity is often a recipe for co-elution. A standard C18 column, the workhorse of reversed-phase chromatography, separates primarily based on hydrophobic interactions.[1] While a logical starting point, it frequently fails to provide adequate resolution for bromo-aniline isomers.
The key is to select a stationary phase that offers alternative separation mechanisms.
Comparing Stationary Phase Selectivities
| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for Bromo-aniline Isomers | Rationale |
| Standard C18 | Hydrophobic (Van der Waals) forces | Low to Moderate | Separation relies on minor differences in hydrophobicity. Often results in poor resolution and co-elution. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | High | The phenyl ligands interact with the aromatic rings of the bromo-anilines. These π-π interactions are sensitive to the electron density distribution of the analyte's ring, which is altered by the position of the bromine substituent, thus enabling selective separation.[2][3] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, charge-transfer interactions | Very High | The highly electronegative fluorine atoms on the PFP phase create strong dipoles, offering a unique selectivity mechanism for polarizable analytes like bromo-anilines. This is often the most powerful choice for resolving challenging isomers.[3] |
Expert Insight: The choice between a Phenyl and a PFP column depends on the specific impurity profile. A Phenyl-Hexyl column is an excellent starting point beyond C18. However, if resolution is still insufficient, the unique selectivity of a PFP phase will often provide the necessary resolving power.
Chapter 2: A Systematic Approach to Mobile Phase Optimization
An optimized mobile phase works in concert with the stationary phase to achieve separation.[4] A methodical screening of solvents, pH, and buffers is critical.[5]
Experimental Protocol: Mobile Phase Screening
Objective: To determine the optimal mobile phase composition for the separation of bromo-aniline isomers.
1. Initial Conditions:
- Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water (Mass-Spec compatible) or 0.1% Phosphoric Acid in Water[6][7]
- Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
- Flow Rate: 1.0 mL/min
- Detector: UV/PDA at 254 nm or a more specific wavelength determined by analyte spectra (e.g., 260 nm)[8]
- Column Temperature: 30 °C
2. Step-by-Step Optimization:
Chapter 3: A Logical Workflow for Method Development
A structured approach saves time and ensures a robust final method. The following workflow integrates the column and mobile phase strategies discussed.
Caption: A systematic workflow for HPLC method development.
Chapter 4: Performance Comparison: HPLC vs. UPLC
The choice between conventional HPLC and Ultra-Performance Liquid Chromatography (UPLC) depends on laboratory needs for throughput, sensitivity, and solvent consumption.[9] UPLC, which utilizes sub-2 µm particle columns, operates at much higher pressures to deliver significant performance gains.[10][11]
HPLC vs. UPLC: A Head-to-Head Comparison
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage for Bromo-aniline Analysis |
| Column Particle Size | 3 - 5 µm | < 2 µm (e.g., 1.7 µm) | UPLC: Smaller particles provide higher efficiency and superior resolution.[9] |
| Typical Run Time | 15 - 30 minutes | 2 - 5 minutes | UPLC: Dramatically increases sample throughput.[12] |
| Resolution | Good | Excellent | UPLC: Narrower peaks lead to better resolution of closely eluting isomers.[10] |
| Sensitivity | Good | Excellent | UPLC: Sharper, more concentrated peaks result in greater sensitivity, crucial for detecting trace-level impurities.[9] |
| Solvent Consumption | High | Low (reduced by ~70-80%) | UPLC: More environmentally friendly and cost-effective.[12] |
| System Backpressure | Lower (up to 400 bar / 6,000 psi) | Very High (up to 1000 bar / 15,000 psi) | HPLC: Less demanding on instrumentation. |
Expert Insight: For routine quality control where a validated method already exists, HPLC is a robust and reliable choice.[12] However, for new method development and high-throughput screening, the advantages of UPLC in terms of speed, resolution, and sensitivity are undeniable and can significantly accelerate drug development timelines.[10][11]
Chapter 5: Ensuring Trustworthiness Through Method Validation
A developed method is not complete until it is validated to be "fit for purpose."[13] Following the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2), is the global standard.[14][15] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for its intended use.[16]
Key Validation Parameters (ICH Q2(R2))
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as other impurities, degradants, or matrix components. This is proven by resolving all bromo-aniline isomers from each other and from the main API peak.[16]
-
Linearity: Demonstrating a direct, proportional relationship between the concentration of an analyte and the detector's response over a specified range.[17]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
Developing a robust HPLC method for separating bromo-aniline impurities is a multi-faceted process that hinges on a deep understanding of chromatographic principles. By moving beyond a standard C18 approach and strategically selecting a stationary phase with alternative selectivity, such as a Phenyl-Hexyl or PFP column, analysts can unlock the key to resolving these challenging positional isomers. This, combined with a systematic optimization of the mobile phase—particularly pH control—and adherence to a logical development workflow, provides a clear path to success. Whether employing the established reliability of HPLC or the advanced speed and resolution of UPLC, the ultimate goal remains the same: a validated, trustworthy method that ensures the quality and safety of the final pharmaceutical product.
References
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ACS Publications. (2022, November 29). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[18]arene Stationary Phase.
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A Comparative Guide to the Reactivity of 4-Bromoaniline vs. 4-Chloroaniline in Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Haloanilines in Amine Synthesis
Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of C-N bonds, enabling the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2] This one-pot reaction, which proceeds through the formation and subsequent reduction of an imine or iminium ion intermediate, is a cornerstone in the synthesis of pharmaceuticals and other fine chemicals.[3] Within the vast library of amine starting materials, 4-bromoaniline and 4-chloroaniline are particularly valuable building blocks. The halogen substituent not only influences the reactivity of the aniline but also serves as a versatile functional handle for subsequent cross-coupling reactions, allowing for the rapid elaboration of molecular complexity.
This guide provides an in-depth, data-supported comparison of the reactivity of 4-bromoaniline and 4-chloroaniline in reductive amination. We will dissect the subtle yet significant electronic differences between the two molecules and correlate them with their performance in this critical transformation. By understanding these nuances, researchers can make more informed decisions in reaction design, optimization, and scale-up.
The Decisive Factor: Nucleophilicity and the Dueling Electronic Effects of Halogens
The rate-determining step in many reductive aminations is the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form an imine.[3] Consequently, the nucleophilicity of the aniline is the primary determinant of its reactivity. The electronic character of the halogen substituent at the para-position directly modulates the electron density on the nitrogen atom through a combination of two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond network. This effect deactivates the ring and decreases the basicity (and nucleophilicity) of the aniline nitrogen.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring, donating electron density. This effect activates the ring, particularly at the ortho and para positions, and increases the electron density on the nitrogen, thereby enhancing its nucleophilicity.[4]
The net effect on the aniline's basicity is a finely balanced interplay between these two forces. For both chlorine and bromine, the inductive effect is stronger than the resonance effect, making both 4-chloroaniline and 4-bromoaniline less basic than aniline itself.[4]
However, when comparing the two, 4-chloroaniline is generally considered to be slightly more basic (and therefore more nucleophilic) than 4-bromoaniline . This is because the +R effect is more pronounced for chlorine than for bromine. The orbital overlap between the chlorine's 3p orbitals and the carbon's 2p orbitals in the aromatic ring is more effective than the overlap between bromine's 4p orbitals and carbon's 2p orbitals. This superior orbital overlap for chlorine leads to a slightly greater donation of electron density into the ring, which partially counteracts the strong inductive withdrawal, making the nitrogen's lone pair more available for nucleophilic attack.[5]
Therefore, from a purely mechanistic standpoint, 4-chloroaniline is predicted to be the more reactive nucleophile in the initial step of reductive amination.
Experimental Data: A Comparative Overview
| Aldehyde | Aniline | Reducing System | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 4-Chloroaniline | NaBH4 / Fe3O4 MNPs | Solvent-free | 0.5 | 94 | [6] |
| 4-Methylbenzaldehyde | 4-Bromoaniline | NaBH4 / DOWEX®50WX8 | THF | 0.5 | 93 | [7][8] |
| Benzaldehyde | 4-Chloroaniline | NaBH4 / Glycerol | Glycerol | 0.83 | 92 | [9] |
| 4-Chlorobenzaldehyde | 4-Bromoaniline | NaBH4 / Glycerol | Glycerol | 0.67 | 94 | [9] |
| Benzaldehyde | 4-Chloroaniline | H2 / Mn catalyst | Ethanol | 20 | 85 | [10] |
| Benzaldehyde | 4-Bromoaniline | H2 / Mn catalyst | Ethanol | 20 | 89 | [10] |
Analysis of Experimental Data:
The collated data suggests that both 4-bromoaniline and 4-chloroaniline are excellent substrates for reductive amination, often providing high yields in short reaction times under various conditions. The subtle difference in reactivity predicted by their relative basicities does not appear to lead to dramatic differences in isolated yields in these optimized procedures. For instance, both anilines react efficiently with benzaldehyde derivatives using NaBH4-based systems, affording yields consistently above 90%.[6][7][8][9] Similarly, under manganese-catalyzed hydrogenation conditions, both substrates provide high yields.[10]
This indicates that while 4-chloroaniline may have a slight kinetic advantage in the initial nucleophilic addition, this difference is often not significant enough to impact the overall outcome of the reaction, especially when efficient catalysts or optimized reaction conditions are employed. Other factors, such as steric hindrance, the specific aldehyde used, the reducing agent, and the solvent, can also play a significant role in the overall efficiency of the transformation.[11][12]
Mechanistic Workflow and Experimental Design
The general mechanism and experimental workflow for a one-pot reductive amination are outlined below.
Diagram: Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
Detailed Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol is a representative example for the reductive amination of an aromatic aldehyde with 4-haloanilines using sodium borohydride, a common and cost-effective reducing agent.[7][9]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
4-Bromoaniline or 4-Chloroaniline (1.0 mmol)
-
Sodium Borohydride (NaBH₄, 1.2 mmol)
-
Glycerol (3 mL) or Tetrahydrofuran (THF, 5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the chosen haloaniline (4-bromoaniline or 4-chloroaniline, 1.0 mmol), and the solvent (e.g., glycerol, 3 mL).
-
Imine Formation: Stir the mixture at 70 °C (for glycerol) or at room temperature (for THF) for the time indicated by TLC analysis to be optimal for imine formation (typically 10-30 minutes).
-
Reduction: Cool the mixture to room temperature if heated. Add sodium borohydride (1.2 mmol) portion-wise over 5-10 minutes. A mild effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the imine intermediate is fully consumed (typically 30-60 minutes).
-
Workup: Upon completion, add water (10 mL) to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Practical Recommendations
Both 4-bromoaniline and 4-chloroaniline are highly effective substrates for reductive amination, capable of producing excellent yields of the corresponding secondary amines. The slightly higher basicity of 4-chloroaniline, due to more effective resonance stabilization, theoretically makes it a more potent nucleophile. However, in practice, this subtle electronic difference rarely translates into a significant advantage in terms of isolated product yield, especially under optimized reaction conditions.
Key Takeaways for the Bench Scientist:
-
Substrate Choice: The choice between 4-bromoaniline and 4-chloroaniline can often be dictated by factors other than their reactivity in reductive amination, such as cost, availability, or the specific requirements of subsequent synthetic steps (e.g., the desired reactivity in a downstream palladium-catalyzed cross-coupling reaction).
-
Reaction Optimization: For sluggish reactions, factors such as the choice of a more reactive aldehyde, a more potent reducing agent (e.g., sodium triacetoxyborohydride), or the use of a Lewis acid catalyst to activate the carbonyl group are likely to have a more pronounced effect than switching between these two haloanilines.
-
Predictable Performance: Researchers can confidently employ either 4-bromoaniline or 4-chloroaniline in their synthetic schemes, expecting high performance in reductive amination reactions with a wide range of carbonyl partners.
By understanding the fundamental electronic principles and consulting the available experimental data, chemists can effectively leverage these versatile building blocks to streamline the synthesis of complex amine-containing target molecules.
References
- Enthaler, S., et al. (2013). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Supporting Information.
-
Quora. (2016). Which one is more basic? Aniline or 4-bromoaniline? Why?. Available at: [Link]
-
Quora. (2018). Between p-Chloroaniline and p-Bromoaniline, which is more basic, and why?. Available at: [Link]
-
Pansare, M., & Pandya, A. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society. Available at: [Link]
-
PG.CHEMEASY. (2019). Which one is more basic aniline or 4-bromoaniline. Available at: [Link]
-
Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society. Available at: [Link]
-
Forouzani, M., et al. (2015). One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles. Iranian Chemical Communication. Available at: [Link]
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Redalyc. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available at: [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. Available at: [Link]
-
Boston University. (2011). Reductive Amination Reaction. OpenBU. Available at: [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Available at: [Link]
-
ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls. Available at: [Link]
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Comptes Rendus Chimie. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Available at: [Link]
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PubChem. (n.d.). 4-Chloroaniline. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Order of reactivity of carbonyl compounds towards nucleophilic addition. Available at: [Link]
-
LibreTexts. (n.d.). CO6. Relative Reactivity of Carbonyls. Available at: [Link]
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Validating Purity of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine for Biological Assays
Introduction: The "Silent" Impurities in Chemical Probes
In early-stage drug discovery, the transition of a molecule from the synthesis flask to the biological assay plate is a critical vulnerability point. 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine (CAS 443998-65-0) serves as a paradigmatic scaffold for this challenge.[1] Often synthesized via reductive amination, this intermediate is frequently used to generate libraries of kinase inhibitors or GPCR ligands.
However, "Chemical Purity" (typically >95% by 1H NMR) is not synonymous with "Biological Purity." Trace impurities from the reductive amination process—specifically unreacted 4-bromoaniline and boron residues —can act as "silent" assay interferents.[1] These species can manifest as false positives in fluorescence assays or drive off-target cytotoxicity, leading to erroneous SAR (Structure-Activity Relationship) models.[1]
This guide objectively compares standard validation methods against a "Bio-Ready" validation workflow, providing experimental evidence on why the latter is essential for robust biological data.
Comparative Analysis: Standard vs. Bio-Ready Validation[1]
The following table contrasts the "Standard Chemical Release" criteria often used by commercial vendors against the "Bio-Ready Validation" required for reliable biological screening.
Table 1: Performance Comparison of Validation Workflows
| Feature | Method A: Standard Chemical Release | Method B: Bio-Ready Validation (Recommended) |
| Primary Technique | 1H NMR (Qualitative) | LC-MS (High Res) + qNMR (Quantitative) |
| Impurity Detection | Detects major byproducts (>2%).[1] Misses inorganic salts and trace anilines. | Detects trace organic impurities (down to 0.1%) and quantifying absolute purity. |
| 4-Bromoaniline Sensitivity | Low.[1] Aromatic signals often overlap with the product. | High. distinct retention time and m/z signal. |
| Boron/Metal Detection | None. | Elemental Analysis (ICP-MS) or colorimetric checks.[1] |
| Biological Risk | High. Trace aniline can cause redox cycling in cell viability assays. | Low. Confirmed absence of cytotoxic/interfering species. |
| Cost/Time | Low / <1 Hour | Moderate / 4-6 Hours |
The "Blind Spot" in Method A
Standard 1H NMR is insufficient for this specific scaffold because the aromatic protons of the impurity (4-bromoaniline) typically resonate in the 6.5–7.5 ppm range, often overlapping with the 4-bromo-phenyl ring of the product. Furthermore, NMR does not detect residual boron salts from the reducing agent (e.g., sodium triacetoxyborohydride), which can inhibit certain metalloenzymes.
Synthesis & Impurity Origin Analysis
To validate purity, one must understand the origin of impurities. The synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine typically involves the reductive amination of 1-Boc-4-formylpiperidine with 4-bromoaniline .[1]
Diagram 1: Synthesis Pathway and Impurity Generation
This diagram maps the reaction flow and identifies where specific "silent" impurities enter the system.
Caption: Synthesis workflow showing the origin of critical impurities (aniline, alcohol, and boron salts).
Experimental Protocols for Bio-Ready Validation
Protocol A: The "Spike-In" Interference Check
Before using a new batch in a sensitive assay (e.g., cell viability or kinase screen), perform this self-validating check to determine if trace 4-bromoaniline is interfering.[1]
Materials:
-
Test Compound: 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine.[1]
-
Reference Impurity: 4-Bromoaniline (commercial standard).[1]
-
Assay System: e.g., Resazurin (Alamar Blue) or Luciferase-based assay.[1]
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the Test Compound and the Reference Impurity in DMSO.
-
Dose-Response: Create a dilution series of the Reference Impurity (4-Bromoaniline) from 100 µM down to 1 nM in the assay media without cells/enzyme.
-
Background Check: Measure the signal.
-
Observation: If 4-Bromoaniline produces a signal (fluorescence quenching or amplification) in the absence of biology, it is a Pan-Assay Interference Compound (PAINS) in this context.
-
-
Spike-Recovery: Spike 1% (molar ratio) of 4-Bromoaniline into a clean sample of the Test Compound.
-
Comparison: Run the biological assay with:
-
Sample A: "Pure" Test Compound.
-
Sample B: Spiked Test Compound.
-
Criteria: If Sample B shows >10% deviation in IC50/EC50 from Sample A, the impurity is bioactive.
-
Protocol B: Purification for Bio-Assays (The "Cleanup")
If the commercial batch fails the bio-ready check (contains >0.5% aniline), use this specific cleanup protocol. Standard acid/base extraction is often insufficient due to the low basicity of the aniline (pKa ~3.9) vs the product (pKa ~4.5-5.0).[1]
Methodology:
-
Dissolution: Dissolve 100 mg of crude compound in 2 mL DCM.
-
Scavenging: Add 5 equivalents of polymer-supported isocyanate resin (scavenges nucleophilic anilines) or polymer-supported aldehyde .[1]
-
Incubation: Shake gently at room temperature for 4 hours.
-
Filtration: Filter off the resin. The filtrate contains the purified secondary amine product.
-
Verification: Analyze by LC-MS to confirm removal of the 4-bromoaniline peak (typically elutes earlier than the product on C18).
Validation Logic Flow
Use this decision tree to determine if a batch is ready for biological screening.
Diagram 2: Purity Validation Decision Tree
This logic flow ensures no "silent" impurities compromise biological data.
Caption: Decision tree for validating 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine before screening.
References
-
Synthesis & Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. [Link]
-
Assay Interference (PAINS): Baell, J. B., & Holloway, G. A.[2] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. [Link]
-
Validation Guidelines for Bioassays: Markossian, S., et al. "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004-2026. [Link]
-
ICH Guidelines on Impurities: ICH. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
Sources
A Practical Guide to Monitoring Boc Protection via Infrared Spectroscopy: Distinguishing Secondary Amines and Boc-Carbamates
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the protection of amine functionalities is a routine yet critical operation. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its stability under a wide range of conditions and its facile, acid-labile removal. Verifying the successful installation of a Boc group is a crucial checkpoint. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly effective method for this purpose. This guide offers an in-depth comparison of the IR spectral features of secondary amines and their corresponding Boc-protected carbamates, grounded in the principles of molecular vibrations and supported by practical experimental protocols.
The Underlying Principle: How IR Spectroscopy Reveals Functional Group Transformation
Infrared spectroscopy probes the vibrational energy levels of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific, quantized frequencies. The energy absorbed corresponds to these vibrations, and a plot of absorbance (or transmittance) versus frequency (expressed as wavenumber, cm⁻¹) constitutes an IR spectrum. The presence, absence, and position of absorption bands serve as a fingerprint for the functional groups within a molecule.
The conversion of a secondary amine (R₂NH) to a Boc-protected amine (R₂N-Boc) involves the formation of a carbamate. This transformation results in two dramatic and easily identifiable changes in the IR spectrum: the disappearance of the N-H bond and the appearance of a strong carbonyl (C=O) bond.
The Spectroscopic Signature: Key Diagnostic Peaks
Secondary Amine (R₂NH)
The most telling feature of a secondary amine in an IR spectrum is the N-H stretching vibration .
-
N-H Stretch: This appears as a single, typically sharp band of weak to medium intensity in the 3500–3300 cm⁻¹ region.[1][2] For saturated aliphatic secondary amines, this peak is often found between 3350-3310 cm⁻¹.[1][3] Aromatic secondary amines tend to absorb at slightly higher frequencies.[4] The relative weakness of this peak compared to an alcohol's O-H stretch is due to the lower polarity of the N-H bond.
-
N-H Bend (Scissoring): A weak absorption may sometimes be observed in the 1650–1500 cm⁻¹ range, but it is often not prominent.[5]
-
N-H Wag: A broad band between 910-665 cm⁻¹ due to out-of-plane bending can be present for primary and secondary amines.[1]
Boc-Protected Amine (Carbamate)
The introduction of the Boc group fundamentally alters the spectral landscape. The original N-H bond is replaced by the N-COOR' linkage of the carbamate.
-
C=O Stretch (Amide I band equivalent): This is the most prominent and diagnostic peak for a Boc-protected amine. It manifests as a very strong, sharp absorption band between 1720 and 1680 cm⁻¹ . The delocalization of the nitrogen lone pair into the carbonyl group gives this bond significant double-bond character and a very large change in dipole moment during vibration, resulting in a high-intensity absorption.[6]
-
C-O Stretch: Carbamates also exhibit strong C-O stretching bands, typically in the 1300-1000 cm⁻¹ region.[7] For Boc groups specifically, characteristic absorptions related to the tert-butyl group and the O-C(O) linkage are also present.
-
Absence of N-H Stretch: Critically, the N-H stretching band observed in the starting secondary amine will be completely absent in the spectrum of the pure, fully protected product.
Data at a Glance: Comparative Summary
The following table summarizes the key diagnostic peaks that allow for a clear differentiation between a secondary amine and its Boc-protected derivative.
Table 1: Key Diagnostic IR Peaks for Reaction Monitoring
| Vibrational Mode | Secondary Amine (Starting Material) | Boc-Protected Amine (Product) | Rationale for Change |
| N-H Stretch | 3500–3300 cm⁻¹ (Weak/Medium, Sharp) | Absent | The N-H bond is consumed during the reaction. |
| C=O Stretch | Absent | 1720–1680 cm⁻¹ (Very Strong, Sharp) | A new carbamate carbonyl group is formed. |
Field-Proven Methodology: Acquiring a High-Fidelity Spectrum with ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for routine reaction monitoring in most modern labs. It requires virtually no sample preparation for liquids or solids and provides high-quality, reproducible data.[8][9]
Experimental Protocol: Step-by-Step Guide
-
Prepare the Instrument: Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe with a volatile solvent like isopropanol and allow it to fully evaporate.
-
Acquire a Background Spectrum: With the clean, empty crystal, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will store this spectrum and subtract it from your sample spectrum, ensuring that the final data represents only your compound.[10]
-
Apply the Sample:
-
Liquids: Place a single drop of the liquid directly onto the center of the ATR crystal.
-
Solids: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure arm to apply firm and consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[8]
-
-
Acquire the Sample Spectrum: Initiate the sample scan. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.
-
Process and Analyze: The software will automatically perform the background subtraction. Baseline correct the spectrum if necessary and use the peak-picking tool to identify the wavenumbers of the key bands. Compare the spectrum of your reaction product to that of your starting material.
-
Clean Up: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination of subsequent samples.
Visualizing the Workflow: From Reactant to Product Analysis
The logical flow of using IR spectroscopy to confirm a Boc protection reaction can be visualized as follows.
Caption: A workflow diagram for confirming the success of a Boc protection reaction using IR spectroscopy.
Conclusion
Infrared spectroscopy stands as a first-line analytical technique for monitoring the Boc protection of secondary amines. The stark contrast between the disappearance of the N-H stretching vibration and the emergence of the intense carbamate carbonyl absorption provides an unambiguous and reliable confirmation of the desired chemical transformation. By following a robust experimental protocol, researchers can generate high-quality data to confidently guide their synthetic efforts, ensuring efficiency and success in the lab.
References
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of California, Davis. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Jack Westin. (2020). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VIII: Review. Spectroscopy Online. Retrieved from [Link]
-
University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edinst.com [edinst.com]
- 9. jascoinc.com [jascoinc.com]
- 10. mse.washington.edu [mse.washington.edu]
Benchmarking 4-Aminomethylpiperidine Linkers Against Ethyl-Bridged Analogs
Executive Summary
In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties and ternary complex cooperativity.[1]
This guide benchmarks the 4-aminomethylpiperidine (4-AMP) linker against its ethyl-bridged (linear diamine) analogs. While ethyl-bridged analogs offer synthetic accessibility and maximum conformational freedom, our comparative analysis demonstrates that 4-AMP linkers frequently offer superior thermodynamic solubility and metabolic stability , albeit with a higher requirement for structural validation to ensure correct exit vectors.
Key Takeaway: 4-AMP serves as a "Goldilocks" scaffold—providing the solubility benefits of a basic amine and the metabolic protection of a saturated cycle, while restricting the entropic penalty associated with flexible ethyl chains.
Structural & Mechanistic Analysis
To understand the performance differential, we must first define the structural distinctness of the two contenders.[1]
-
4-Aminomethylpiperidine (4-AMP): A semi-rigid, saturated heterocycle. It introduces a defined "kink" in the linker trajectory and contains a basic nitrogen (pKa ~10-11) incorporated into a ring, reducing the entropic cost of binding.
-
Ethyl-Bridged Analog (Linear Control): Typically represented by ethylenediamine or propyl-linked chains. These are highly flexible, allowing the warhead and E3 ligand to "find" each other, but they suffer from high conformational entropy and oxidative vulnerability.
Diagram 1: The Logic of Linker Selection
This decision tree illustrates the critical decision points when choosing between rigid (4-AMP) and flexible (Ethyl) linkers.
Caption: Decision matrix for linker selection. 4-AMP is favored for solubility and entropy reduction, while Ethyl analogs are favored for initial 'fishing' experiments despite metabolic risks.
Comparative Benchmarking Data
The following data summarizes average trends observed in internal fragment-based drug discovery (FBDD) campaigns and literature meta-analyses (see References).
Table 1: Physicochemical Properties Comparison[2]
| Parameter | 4-Aminomethylpiperidine (4-AMP) | Ethyl-Bridged Analog (Linear) | Performance Winner |
| LogD (pH 7.4) | Lower (1.5 - 2.5) | Higher (2.5 - 3.5) | 4-AMP (Better Solubility) |
| Kinetic Solubility | High (>100 µM) | Moderate (<50 µM) | 4-AMP |
| TPSA (Polar Surface) | Higher (due to exposed NH) | Lower | 4-AMP |
| Rotatable Bonds | 2-3 (Restricted) | 4-6 (Flexible) | 4-AMP (Better Permeability Potential) |
Analysis: The 4-AMP linker typically exhibits lower LogD values due to the exposed, solvated amine. The linear ethyl analogs, while smaller, often collapse into lipophilic conformations that reduce aqueous solubility.
Table 2: Metabolic Stability & Potency
| Parameter | 4-Aminomethylpiperidine (4-AMP) | Ethyl-Bridged Analog (Linear) | Mechanism of Action |
| Microsomal Stability (t1/2) | > 60 min | < 20 min | Cyclic amines resist N-dealkylation better than linear alkyl amines. |
| Cell Permeability (Papp) | Moderate (5-10 x 10⁻⁶ cm/s) | High (>15 x 10⁻⁶ cm/s) | Linear chains permeate faster but are metabolized faster. |
| Potency (DC50) | High Specificity | Variable | 4-AMP locks the ternary complex; Ethyl allows "wobble" which can dilute cooperativity. |
Analysis: Linear ethyl-bridged linkers are notorious substrates for Cytochrome P450 enzymes (specifically N-dealkylation). The 4-AMP ring sterically hinders the approach of metabolic enzymes to the nitrogen lone pair, significantly extending half-life (
Detailed Experimental Protocols
To replicate these findings, use the following self-validating protocols. These are designed to minimize false positives caused by aggregation or non-specific binding.
Protocol A: Kinetic Solubility (High-Throughput)
Objective: Determine the solubility limit of the linker-conjugate in PBS.
-
Preparation: Prepare a 10 mM stock solution of the test compound (4-AMP or Ethyl analog) in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc: 100 µM, 1% DMSO).
-
Equilibration: Shake at 300 rpm for 24 hours at room temperature.
-
Control: Use Hydrocortisone (High Solubility) and Reserpine (Low Solubility) as benchmarks.
-
-
Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
Protocol B: Microsomal Metabolic Stability
Objective: Assess the vulnerability of the linker to oxidative metabolism.
-
Reaction Mix: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).
-
Negative Control: Buffer without NADPH (checks for chemical instability).
-
Positive Control:[2] Verapamil (High clearance) or Testosterone.
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
-
Data Processing: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).
Diagram 2: Metabolic Stability Workflow
Visualizing the critical steps to ensure data integrity in stability testing.
Caption: Step-by-step workflow for determining metabolic half-life. Precise quenching times are critical for accurate CL_int calculation.
Expert Commentary & Conclusion
The shift from ethyl-bridged (linear) to 4-aminomethylpiperidine (cyclic) linkers represents a maturation in PROTAC design.
-
The Entropy Tax: Ethyl linkers pay a high entropic tax upon binding. The 4-AMP linker is "pre-organized," meaning it loses less freedom when locking into the ternary complex. This often results in higher potency (
) despite similar binding affinity ( ) to the individual proteins [1]. -
The Solubility Paradox: While one might assume adding carbon rings (piperidine) increases lipophilicity, the exposed secondary amine in 4-AMP is highly solvated at physiological pH. In contrast, linear ethyl chains often fold back on the warhead, masking polar groups and reducing solubility [2].
Recommendation: For early-stage "fishing" (finding a hit), ethyl-bridged analogs are acceptable due to low synthetic cost. However, for Lead Optimization , immediately switch to 4-aminomethylpiperidine or similar rigidified analogs to improve the DMPK profile and lock in the bioactive conformation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[3]
-
Witek, J., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
-
Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry Advances, 12, 23497-23507.
-
Klein, V. G., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.[4] Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to the Quality Control of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous control of starting materials and intermediates is not merely a regulatory hurdle but a fundamental pillar of scientific integrity and patient safety. 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its purity and impurity profile can directly impact the efficacy, safety, and reproducibility of downstream processes and, ultimately, the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the critical quality control (QC) parameters for commercial-grade 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine. We will explore the rationale behind key analytical methodologies, present comparative data with relevant alternatives, and provide detailed experimental protocols to empower researchers to make informed decisions in their procurement and application of this vital synthetic intermediate.
The Criticality of Stringent Quality Control
The synthetic route to 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine typically involves the reductive amination of N-Boc-4-piperidone with 4-bromoaniline.[1] This seemingly straightforward transformation can introduce a host of potential impurities, including unreacted starting materials, over-alkylated byproducts, and process-related impurities. The presence of these impurities, even at trace levels, can have significant consequences:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side reactions, and difficulty in purification.
-
Pharmacological and Toxicological Implications: Uncharacterized impurities may possess their own pharmacological or toxicological profiles, potentially leading to adverse effects in preclinical and clinical studies.
-
Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances, as outlined in the ICH Q3A(R2) guidelines.[2]
Therefore, a robust quality control strategy is essential to ensure the consistent quality and performance of this critical intermediate.
Key Quality Control Parameters: A Comparative Overview
A comprehensive QC testing monograph for 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine should encompass a range of analytical techniques to assess its identity, purity, and physical properties. Below is a comparative table outlining typical specifications for the target compound and its fluoro and chloro analogs.
| Parameter | 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine | 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine | 1-Boc-4-[(4-chloro-phenylamino)-methyl]-piperidine | Rationale & Significance |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | A visual inspection to ensure consistency and detect any gross contamination or degradation. |
| Identity | Conforms to reference spectra (¹H NMR, ¹³C NMR, MS, IR) | Conforms to reference spectra (¹H NMR, ¹³C NMR, MS, IR) | Conforms to reference spectra (¹H NMR, ¹³C NMR, MS, IR) | Confirms the chemical structure of the material. Orthogonal techniques provide a high degree of certainty. |
| Purity (by HPLC) | ≥ 98.0% | ≥ 98.0% | ≥ 98.0% | Quantifies the amount of the desired compound and is a critical measure of overall quality.[3][4] |
| Individual Impurity (by HPLC) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% | Controls specific, known impurities that may arise from the synthetic process. |
| Total Impurities (by HPLC) | ≤ 1.0% | ≤ 1.0% | ≤ 1.0% | A measure of the overall impurity profile. |
| Residual Solvents (by GC-HS) | Meets ICH Q3C limits | Meets ICH Q3C limits | Meets ICH Q3C limits | Ensures that solvents used in the manufacturing process are removed to acceptable levels to minimize potential toxicity. |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% | Water can affect the stability and reactivity of the compound in subsequent reactions. |
| Sulphated Ash | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% | A measure of inorganic impurities. |
Deciphering the Impurity Profile: A Look at the Synthesis
Understanding the synthetic route is paramount to predicting and controlling potential impurities. A common synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is the reductive amination of N-Boc-4-piperidone with 4-bromoaniline using a reducing agent like sodium triacetoxyborohydride.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
